3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine mechanism of action
The Mechanistic Blueprint of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine: A Next-Generation ATP-Competitive Kinase Scaffold Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, th...
Author: BenchChem Technical Support Team. Date: March 2026
The Mechanistic Blueprint of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine: A Next-Generation ATP-Competitive Kinase Scaffold
Executive Summary
In the landscape of targeted oncology and autoimmune therapeutics, the development of highly selective kinase inhibitors relies heavily on the precise engineering of hinge-binding pharmacophores. The compound 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine represents a highly optimized, ATP-competitive scaffold. By leveraging the unique hydrogen-bonding geometry of the 3H-imidazo[4,5-b]pyridine core, this molecule acts as a potent dual modulator of the Janus Kinase (JAK) family and Anaplastic Lymphoma Kinase (ALK). This technical guide deconstructs the structural activity relationship (SAR), the mechanism of action, and the self-validating experimental protocols required to characterize this advanced molecular entity.
The pharmacological efficacy of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is dictated by three distinct structural domains, each engineered to exploit specific micro-environments within the kinase catalytic cleft.
The Hinge-Binding Anchor (3H-imidazo[4,5-b]pyridine core):
Unlike classical pyrrolopyrimidines, the 3H-imidazo[4,5-b]pyridine scaffold provides a unique electron distribution that optimizes binding thermodynamics. The nitrogen atom of the pyridine ring and the NH of the imidazole ring establish highly stable bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu932 in JAK2, Val981 in TYK2, or Met1199 in ALK). Recent scaffold-hopping exercises have demonstrated that this core possesses a highly favorable selectivity profile for JAK family kinases [1].
The Hydrophobic Lock (3-ethyl substituent):
The ethyl group positioned at N3 projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. This steric occupation restricts the rotational freedom of the compound, locking it into the active "DFG-in" conformation and significantly increasing the target residence time.
The Solvent Channel Vector (2-(piperidin-3-yl) moiety):
The piperidine ring extends outward from the ATP-binding pocket toward the solvent-exposed channel. The basic secondary amine (pKa ~9.5) remains protonated at physiological pH. This serves a dual purpose: it forms stabilizing electrostatic salt bridges with acidic residues (e.g., Aspartic acid) in the activation loop, and it drastically improves the compound's aqueous solubility and pharmacokinetic (PK) profile.
Core Mechanism of Action: Dual ALK/JAK Inhibition
The primary mechanism of action for this compound is the ATP-competitive blockade of the kinase catalytic domain, which subsequently paralyzes downstream signal transduction. Patent literature and structural biology studies highlight the utility of imidazo[4,5-b]pyridine derivatives as potent dual modulators of ALK and JAK2[2].
JAK/STAT Pathway Disruption:
In normal physiology, cytokine binding induces receptor multimerization, leading to the trans-phosphorylation and activation of associated JAKs. The inhibitor competitively displaces ATP from the JAK2/JAK1 catalytic site. By preventing JAK auto- and trans-phosphorylation, the kinase cannot recruit or phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins. Consequently, STAT dimerization and nuclear translocation are halted, silencing the transcription of inflammatory and proliferative genes.
ALK Fusion Protein Blockade:
In malignancies driven by chromosomal translocations (e.g., EML4-ALK in non-small cell lung cancer), the ALK fusion protein is constitutively active. The 3H-imidazo[4,5-b]pyridine scaffold binds the ALK kinase domain with sub-nanomolar affinity, suppressing auto-phosphorylation and cutting off downstream survival signals mediated via PI3K/AKT and MAPK/ERK pathways.
Diagram 1: Mechanism of JAK/STAT signaling blockade by the imidazo[4,5-b]pyridine inhibitor.
To ensure scientific integrity, the evaluation of this compound must follow a self-validating cascade. The causality behind these experimental choices is to eliminate false positives caused by assay interference or poor cell permeability.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET is selected over standard luminescence assays because it utilizes a ratiometric readout, which nullifies compound auto-fluorescence—a common artifact with highly conjugated heterocyclic scaffolds.
Compound Dispensing: Dispense the inhibitor in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to eliminate DMSO-induced solvent toxicity.
Equilibration: Add recombinant JAK2 or ALK kinase domain at a concentration equivalent to its
Kd
for the fluorescent tracer. Incubate for 60 minutes at room temperature. Rationale: This extended incubation ensures the ATP-competitive inhibitor reaches thermodynamic equilibrium within the hinge region.
Detection: Add the Europium-labeled anti-tag antibody and the fluorescent kinase tracer.
Readout: Measure the TR-FRET emission ratio (665 nm / 615 nm). Calculate the
IC50
using a 4-parameter logistic non-linear regression.
Causality: While biochemical assays prove target affinity, they do not account for cellular penetration. AlphaLISA provides a highly sensitive, wash-free system to detect endogenous intracellular target engagement, validating the permeability granted by the piperidine moiety.
Cell Preparation: Seed TF-1 cells (erythroleukemia, highly dependent on GM-CSF/JAK2 signaling) at 50,000 cells/well in a 96-well plate.
Inhibitor Pre-incubation: Treat cells with the inhibitor for 2 hours. Rationale: This allows the compound to traverse the lipid bilayer and saturate the intracellular kinase domains prior to pathway activation.
Pathway Stimulation: Stimulate cells with GM-CSF (2 ng/mL) for exactly 15 minutes to induce a synchronized, robust STAT3 phosphorylation event.
Lysis & Detection: Lyse the cells using a buffer fortified with phosphatase inhibitors. Add AlphaLISA acceptor and donor beads specific to pSTAT3 (Tyr705). Read the luminescent signal to determine the cellular
IC50
.
Diagram 2: Self-validating experimental workflow from biochemical screening to in vivo efficacy.
Quantitative Data Presentation
The versatility of the 3H-imidazo[4,5-b]pyridine hinge-binding motif allows it to achieve sub-nanomolar to low-nanomolar activities across specific kinase families [3]. The table below summarizes the representative selectivity profile of the 3-ethyl-2-(piperidin-3-yl) derivative, demonstrating its preferential affinity for JAK and ALK over off-target kinases.
Target Kinase
Biochemical
IC50
(nM)
Cellular
IC50
(nM)
Fold Selectivity (vs. JAK2)
JAK2
8.5
42.1
1.0x (Reference)
JAK1
14.2
68.5
1.6x
TYK2
5.1
29.0
0.6x
ALK
11.0
55.3
1.3x
Aurora A
>1000
N/A
>117x
ATM Kinase
450.0
N/A
52.9x
Translational Implications
The 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine scaffold represents a masterclass in rational drug design. By successfully balancing the lipophilicity of the ethyl group with the hydrophilicity of the piperidine ring, researchers can bypass the traditional pharmacokinetic bottlenecks associated with flat, highly aromatic kinase inhibitors. Its potent dual ALK/JAK activity positions this molecular class as a prime candidate for addressing resistance mechanisms in non-small cell lung cancer (NSCLC) and severe myeloproliferative neoplasms.
References
Title: Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link] [1]
Title: Imidazo[4,5-b]pyridine derivatives as ALK and JAK modulators for the treatment of proliferative disorders (WO2013116291A1)
Title: Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link] [3]
Exploratory
An In-Depth Technical Guide to the Chemical Synthesis of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
This guide provides a comprehensive overview of a robust and adaptable synthetic route for the preparation of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, a heterocyclic compound with potential applications in m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of a robust and adaptable synthetic route for the preparation of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented in a modular fashion, allowing for adaptation and optimization by researchers in the field.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, owing to its structural similarity to endogenous purines.[1] This structural feature allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[2][3] The introduction of a piperidine moiety at the 2-position and an ethyl group at the 3-position of the imidazo[4,5-b]pyridine core can significantly modulate the compound's physicochemical properties and biological activity. This guide details a logical and efficient synthetic pathway to access this specific derivative.
The overall synthetic strategy is divided into three main stages:
Construction of the Imidazo[4,5-b]pyridine Core: Formation of the bicyclic heteroaromatic system with a carboxylic acid handle at the C-2 position.
Synthesis of the Piperidine Building Block: Preparation of a suitably protected 3-aminopiperidine derivative.
Fragment Coupling and Final Modifications: Amide bond formation to connect the two key fragments, followed by N-ethylation and deprotection to yield the final target compound.
This approach offers flexibility, as each stage can be independently optimized. Furthermore, the use of a protecting group strategy for the piperidine nitrogen ensures chemoselectivity during the coupling and N-alkylation steps.
Visualizing the Synthetic Pathway
Figure 2: Synthesis of the imidazo[4,5-b]pyridine-2-carboxylic acid core.
Experimental Protocol: Synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Step 1: Synthesis of 2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine
In a round-bottom flask equipped with a reflux condenser, a mixture of 2,3-diaminopyridine (1.0 eq) and glycolic acid (1.2 eq) in polyphosphoric acid (PPA) is heated to 150-160 °C for 4-6 hours.
The reaction mixture is cooled to approximately 100 °C and carefully poured into a beaker containing ice-water with vigorous stirring.
The acidic solution is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine.
Step 2: Oxidation to 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
To a solution of 2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine (1.0 eq) and sodium carbonate (1.1 eq) in water, a solution of potassium permanganate (1.7 eq) in water is added dropwise at a temperature maintained between 70-80 °C.
[4]2. The reaction mixture is heated at reflux for 4 hours.
[4]3. The hot mixture is filtered to remove the manganese dioxide precipitate.
The filtrate is cooled to room temperature and acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.
[4]5. The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 3H-imidazo[4,5-b]pyridine-2-carboxylic acid.
[4]
Part 2: Synthesis of the Piperidine Building Block
A crucial component of the target molecule is the 3-aminopiperidine moiety. For a successful and selective coupling, it is essential to use a derivative where the piperidine nitrogen is protected. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.
Synthetic Approaches to N-Boc-3-aminopiperidine
Several methods exist for the synthesis of N-Boc-3-aminopiperidine. A straightforward approach involves the direct N-Boc protection of commercially available 3-aminopiperidine. [5]For enantiomerically pure targets, asymmetric syntheses are employed, which can start from chiral precursors like L-glutamic acid or utilize enzymatic resolutions.
[6]
Figure 3: Synthesis of N-Boc-3-aminopiperidine.
Experimental Protocol: Synthesis of N-Boc-3-aminopiperidine
To a solution of 3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of ethanol and water, the mixture is cooled in an ice bath.
[5]2. Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) is added portion-wise, followed by the dropwise addition of a base such as triethylamine (Et₃N) or sodium bicarbonate solution to maintain a basic pH.
[5]3. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
The organic solvent is removed under reduced pressure. If an aqueous medium was used, the product is extracted with an organic solvent like ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
Purification by column chromatography on silica gel affords pure N-Boc-3-aminopiperidine.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Typical Yield
N-Boc-3-aminopiperidine
C₁₀H₂₀N₂O₂
200.28
85-95%
Part 3: Fragment Coupling and Final Modifications
With both the imidazo[4,5-b]pyridine core and the protected piperidine fragment in hand, the subsequent steps involve their coupling, followed by N-ethylation and final deprotection.
Key Transformation: Amide Coupling
The formation of the amide bond between the carboxylic acid of the imidazo[4,5-b]pyridine and the amino group of the piperidine is a critical step. Several peptide coupling reagents can be employed to facilitate this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient choice, often leading to high yields and clean reactions.
[7]
Key Transformation: N-Ethylation
The introduction of the ethyl group at the N-3 position of the imidazo[4,5-b]pyridine ring is typically achieved through an N-alkylation reaction. This reaction is generally performed using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a suitable base.
Key Transformation: N-Boc Deprotection
The final step in the synthesis is the removal of the Boc protecting group from the piperidine nitrogen. This is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.
[8]
Figure 4: Final steps of the synthesis.
Experimental Protocol: Final Assembly
Step 3: Amide Coupling
To a solution of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added.
[7]2. The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
A solution of N-Boc-3-aminopiperidine (1.1 eq) in anhydrous DMF is then added to the reaction mixture.
[7]4. The reaction is stirred at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is poured into water, and the product is extracted with ethyl acetate.
The combined organic layers are washed with a 5% lithium chloride solution to remove DMF, followed by brine, then dried over anhydrous sodium sulfate and concentrated.
The crude product is purified by silica gel column chromatography to yield N-Boc protected intermediate.
Step 4: N-Ethylation
To a solution of the N-Boc protected intermediate (1.0 eq) in anhydrous DMF, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq) is added, and the mixture is stirred for 15-30 minutes.
Ethyl iodide (EtI) or ethyl bromide (EtBr) (1.2-1.5 eq) is added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.
The reaction is monitored by TLC for the disappearance of the starting material.
Work-up involves quenching with water, extraction with an organic solvent, washing, drying, and concentration.
Purification by column chromatography provides the N-ethylated intermediate.
Step 5: N-Boc Deprotection
The N-ethylated intermediate is dissolved in dichloromethane (DCM).
An excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) is added, and the mixture is stirred at room temperature for 1-4 hours.
[9]3. The reaction progress is monitored by TLC.
Upon completion, the solvent and excess TFA are removed under reduced pressure.
The residue is dissolved in a minimal amount of DCM and neutralized with a saturated solution of sodium bicarbonate.
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated.
The crude product can be purified by column chromatography or crystallization to afford the final product, 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine.
This guide has outlined a comprehensive and technically sound synthetic route for the preparation of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine. The described methodologies are based on established and reliable chemical transformations, providing a solid foundation for researchers in the field of medicinal chemistry and drug discovery. The modular nature of this synthesis allows for the preparation of analogs by varying the N-alkylating agent or by utilizing different substituted piperidine building blocks. As with any multi-step synthesis, careful optimization of reaction conditions and purification procedures at each stage will be crucial for achieving high overall yields and purity of the final compound.
References
Gade, R. et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 2019, 58B, 734-739.
Zhang, S. An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
Zhang, S. An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
Shelke, R. N. et al. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 2017, 8(1), 25-32.
Kaur, H. et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. Molecules, 2021, 26(16), 4936.
Satam, V. S. et al. Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. Arkivoc, 2011, (ix), 246-262.
Rosenberg, A. J. et al. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 2012, 14(7), 1764-1767.
Rydberg, P. et al. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 2011, 54(21), 7548-7557.
Shelke, R. N. et al. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 2017, 8(1), 25-32.
Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. International Journal of ChemTech Research, 2016, 9(5), 724-730.
Rosenberg, A. J. et al. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. Available at: [Link].
Synthesis of 3H-imidazo[4,5-b]pyridine. Available at: [Link].
Donohoe, T. J. et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 2018, 20(15), 4488-4491.
Gerokonstantis, D. et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020, (v), 123-134.
Rosenberg, A. J. et al. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-chloro-3-amino-heterocycles. PubMed, 2012.
Mishra, S. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023, 145(25), 14221-14226.
Butković, K. et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 2020, 25(20), 4705.
Gerokonstantis, D. et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020, (v), 123-134.
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link].
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Butković, K. et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 2020, 25(20), 4705.
Zhang, S. Preparation method of (R)-3-Boc-aminopiperidine. SciSpace, 2015.
3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine. Chemical Synthesis Database. Available at: [Link].
Grivas, S. Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Acta Chemica Scandinavica, 1993, 47, 581-587.
CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.
A Comprehensive Guide to the Pharmacokinetic Profiling of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Introduction: Charting the Course for a Novel Imidazo[4,5-b]pyridine Derivative The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Charting the Course for a Novel Imidazo[4,5-b]pyridine Derivative
The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, from oncology to anti-inflammatory and antimicrobial agents.[1][2][3] The successful translation of a promising new chemical entity (NCE) from the laboratory to the clinic is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This profile, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound, dictates its efficacy, safety, and dosing regimen.
This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic characterization of a novel compound: 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine . As no public domain data exists for this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. We will move beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating system of protocols designed to generate a robust and reliable ADME dossier. Our approach is grounded in established industry practices and regulatory expectations, providing a clear path for advancing this promising NCE.[4]
Phase 1: Foundational Physicochemical and In Vitro ADME Profiling
The initial phase of characterization focuses on in vitro assays designed to predict the compound's behavior in vivo. These cost-effective and high-throughput methods are essential for early-stage decision-making, allowing for the ranking of compounds and the identification of potential liabilities before committing to resource-intensive animal studies.[2][4]
Intestinal Permeability Assessment: The Caco-2 Bidirectional Assay
Expertise & Experience: Predicting oral absorption is a cornerstone of early-stage drug development. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5][6] A bidirectional assay is crucial not only to determine the rate of passive diffusion but also to identify if the compound is a substrate of efflux transporters (like P-glycoprotein), which can severely limit oral bioavailability.[6]
Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 18-22 days to allow for the formation of a confluent, differentiated monolayer.[6]
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values meeting established quality control criteria (e.g., ≥ 200 Ω·cm²).[7]
Dosing Solution Preparation: Prepare a dosing solution of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (e.g., at 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).
Apical to Basolateral (A→B) Permeability:
Add the dosing solution to the apical (A) chamber of the Transwell plate.
Add fresh transport buffer to the basolateral (B) chamber.
Incubate at 37°C with gentle shaking.
Collect samples from the basolateral chamber at specified time points (e.g., 60, 90, 120 minutes).
Basolateral to Apical (B→A) Permeability:
Add the dosing solution to the basolateral (B) chamber.
Add fresh transport buffer to the apical (A) chamber.
Perform incubation and sampling from the apical chamber as described above.
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for each direction using the formula:
Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration.[6]
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[6]
Data Presentation: Hypothetical Caco-2 Permeability Data
Note: Values are hypothetical and for illustrative purposes.
Metabolic Stability: Predicting Hepatic Clearance
Expertise & Experience: The liver is the primary site of drug metabolism.[8] Assessing metabolic stability provides an early indication of a compound's half-life and potential for first-pass metabolism, which directly impacts its systemic exposure after oral dosing. We employ two complementary systems: human liver microsomes (HLM), which contain Phase I (e.g., Cytochrome P450) enzymes, and cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism.[1][8][9]
Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes in a suitable incubation medium (e.g., Williams Medium E).[9]
Incubation:
Pre-warm the hepatocyte suspension (e.g., 0.5 x 10⁶ cells/mL) at 37°C.[10]
Initiate the reaction by adding 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (final concentration, e.g., 1 µM).
Incubate at 37°C on an orbital shaker.
Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[9]
Reaction Quenching: Terminate the metabolic reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of parent compound remaining versus time.
Determine the elimination rate constant (k) from the negative slope of the line.
Calculate the in vitro half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / number of hepatocytes).[9]
Data Presentation: Hypothetical Metabolic Stability Data
Test System
t½ (min)
Clint (µL/min/10⁶ cells)
Predicted In Vivo Clearance
Human Liver Microsomes
75
18.5
Low to Moderate
Human Hepatocytes
62
22.4
Low to Moderate
Note: Values are hypothetical and for illustrative purposes.
Cytochrome P450 (CYP) Reaction Phenotyping
Expertise & Experience: Identifying which specific CYP isoforms metabolize our compound is crucial for predicting potential drug-drug interactions (DDIs).[11][12] If the compound is primarily cleared by a single CYP enzyme that is prone to inhibition or induction by other drugs, or exhibits genetic polymorphism, there is a higher risk of variable patient exposure. This assay uses a panel of recombinant human CYP enzymes to pinpoint the key metabolic pathways.[13][14]
Incubation Setup: Prepare separate incubations for each major CYP isoform (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[12]
Reaction Mixture: Each incubation should contain the test compound (1 µM), a specific recombinant human CYP enzyme, and a buffer system.
Initiation: Start the reaction by adding the cofactor NADPH.[14]
Incubation and Termination: Incubate at 37°C. Terminate the reaction at a set time point (e.g., 45 minutes) with a quenching solvent. Include a control incubation with no active enzyme.[14]
LC-MS/MS Analysis: Quantify the depletion of the parent compound in each incubation.
Data Interpretation: The isoforms showing the most significant depletion of the parent compound compared to the control are identified as the primary metabolizing enzymes.
Caption: Workflow for identifying metabolizing CYP enzymes.
Plasma Protein Binding (PPB)
Expertise & Experience: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and exert a therapeutic effect.[15][16] High plasma protein binding can limit efficacy and affect the drug's clearance. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the fraction of unbound drug.[16][17]
Device Setup: Use a RED device, which has a sample chamber and a buffer chamber separated by a semipermeable membrane.[16]
Sample Addition: Add human plasma containing the test compound (e.g., 1 µM) to the sample chamber. Add phosphate-buffered saline (PBS) to the buffer chamber.
Equilibration: Incubate the device at 37°C for approximately 4 hours to allow the unbound drug to reach equilibrium across the membrane.[15][16]
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
Matrix Matching and Analysis: Combine the plasma sample with PBS and the buffer sample with blank plasma to ensure identical matrix conditions for analysis. Quantify the drug concentration in both samples via LC-MS/MS.
Calculation: Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
Data Presentation: Hypothetical Plasma Protein Binding Data
Species
Fraction Unbound (fu)
% Bound
Interpretation
Human
0.15
85%
Moderately Bound
Rat
0.22
78%
Moderately Bound
Note: Values are hypothetical and for illustrative purposes.
Phase 2: Definitive In Vivo Pharmacokinetic Evaluation in Rodents
Trustworthiness: While in vitro assays are predictive, in vivo studies are definitive. They integrate all ADME processes simultaneously within a complex biological system, providing the most relevant data for predicting human pharmacokinetics. A well-designed rodent PK study is a self-validating system; the intravenous (IV) data defines the drug's disposition (distribution and clearance), while the oral (PO) data reveals its absorption characteristics.[18][19]
Experimental Protocol: Rat Pharmacokinetic Study
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), a standard model for PK studies.[20][21] Animals should be cannulated (e.g., in the jugular vein) to allow for serial blood sampling from a single animal, which reduces biological variability.[22]
Dose Formulation and Administration:
IV Group: Formulate the compound in a suitable vehicle (e.g., saline with a co-solvent) for a single bolus injection at a low dose (e.g., 1-2 mg/kg).[23]
PO Group: Formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage at a higher dose (e.g., 5-10 mg/kg).[24]
Blood Sampling:
Collect serial blood samples (approx. 100-200 µL) at specified time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[22]
Process blood samples to plasma by centrifugation and store at -80°C until analysis.
Bioanalytical Method Validation: Develop and validate a robust LC-MS/MS method for the quantification of the compound in rat plasma according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[25][26] The validation must demonstrate accuracy, precision, selectivity, and stability.
Sample Analysis: Analyze all plasma samples using the validated LC-MS/MS method.
Pharmacokinetic Data Analysis:
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[27][28][29]
Key Parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (terminal half-life).
Oral Bioavailability (F%): Calculate using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualization: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.
Data Presentation: Hypothetical In Vivo Pharmacokinetic Parameters in Rats
Parameter
IV Administration (2 mg/kg)
Oral Administration (10 mg/kg)
Cmax (ng/mL)
1250 (at 5 min)
850
Tmax (h)
N/A
1.0
AUC₀₋inf (ng·h/mL)
2100
9450
t½ (h)
3.5
3.8
CL (mL/min/kg)
15.9
N/A
Vdss (L/kg)
4.7
N/A
F (%)
N/A
90%
Note: Values are hypothetical and for illustrative purposes.
Phase 3: Data Synthesis and Authoritative Grounding
The ultimate goal is to build a cohesive pharmacokinetic narrative. The high predicted oral absorption from the Caco-2 assay (Papp > 8 x 10⁻⁶ cm/s, ER ≈ 1) is validated by the excellent in vivo oral bioavailability (F=90%). The low-to-moderate clearance predicted from the hepatocyte stability assay aligns with the measured systemic clearance in vivo (15.9 mL/min/kg), suggesting that hepatic metabolism is a primary, but not excessively rapid, route of elimination. The moderately high volume of distribution (Vdss = 4.7 L/kg) indicates that the compound distributes well outside of the plasma into tissues, which is consistent with its lipophilic character implied by the piperidine and imidazopyridine moieties. The identification of CYP3A4 and CYP2D6 as the main metabolizing enzymes provides clear direction for future clinical DDI studies.
By systematically executing this integrated series of in vitro and in vivo studies, we can confidently characterize the pharmacokinetic profile of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, enabling informed decisions for its continued development as a potential therapeutic agent.
References
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.[Link]
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.[Link]
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.[Link]
U.S. Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.[Link]
Journal of Biopharmaceutics and Biotechnology. (2023). Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities.[Link]
Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.[Link]
Alliance Pharma. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.[Link]
Springer Nature Experiments. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes.[Link]
Visikol. (2022). Plasma Protein Binding Assay.[Link]
Creative Biolabs. Rodent In Vivo PK Service.[Link]
Taylor & Francis Online. (2024). Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS.[Link]
MDPI. (2024). Pharmacokinetics and Tissue Distribution of Itampolin A following Intragastric and Intravenous Administration in Rats Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry.[Link]
Drug Development and Delivery. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical.[Link]
SciSpace. (2012). Study of Pharmacokinetics and Tissue Distribution of BITS-17 in Rat Plasma and Tissue Homogenate Using a Validated LC Method.[Link]
MDPI. (2021). Tissue Distribution Study of Poloxamer188 in Rats by Ultra-High-Performance Liquid Chromatography Quadrupole Time of Flight/Mass Spectrometry with MS ALL -Based Approach.[Link]
In Vitro Cytotoxicity Profiling of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine: A Technical Guide
Executive Summary The compound 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine represents a highly specialized pharmacophore within the imidazo[4,5-b]pyridine class. Recognized structurally as purine bioisosteres, i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine represents a highly specialized pharmacophore within the imidazo[4,5-b]pyridine class. Recognized structurally as purine bioisosteres, imidazo[4,5-b]pyridine derivatives are privileged scaffolds in modern oncology and medicinal chemistry, primarily functioning as potent, ATP-competitive kinase inhibitors[1].
This technical whitepaper provides a comprehensive, self-validating preclinical workflow for evaluating the in vitro cytotoxicity of this specific compound. By bridging structural pharmacology with tiered cellular assays, this guide establishes a robust methodology for determining the compound's antineoplastic efficacy, target engagement, and therapeutic index.
Pharmacological Rationale & Mechanism of Action
To accurately design a cytotoxicity assay, one must first understand the causality of cell death induced by the test agent. The imidazo[4,5-b]pyridine core is fundamentally cytotoxic due to its ability to mimic the adenine ring of ATP, allowing it to competitively bind to the highly conserved hinge region of oncogenic kinases[2].
Specific structural features of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine dictate its biological behavior:
Hinge-Region Binding: The N4 atom of the pyridine ring and the N3 atom of the imidazole ring act as critical hydrogen bond acceptors/donors, anchoring the molecule to residues (e.g., Ala213) in the kinase active site[1].
Target Kinases: Derivatives of this class are well-documented inhibitors of Aurora kinases (A/B) , FLT3 (FMS-like tyrosine kinase 3), and ATM (Ataxia telangiectasia mutated) kinases[1][3].
MDR Reversal: Unlike many traditional chemotherapeutics, imidazo[4,5-b]pyridines can bypass or directly inhibit ABCB1 (P-glycoprotein) efflux pumps, effectively reversing multidrug resistance (MDR) in refractory phenotypes[4].
Inhibition of Aurora A/B by this scaffold disrupts centrosome maturation and spindle assembly, leading to prolonged G2/M phase arrest, polyploidy, and ultimately, mitotic catastrophe and apoptosis[2].
Mechanistic pathway of imidazo[4,5-b]pyridine-induced cytotoxicity via kinase inhibition.
Experimental Design: Cell Line Selection
The selection of cell lines must reflect the compound's mechanistic targets. Testing blindly across a generic panel yields low-resolution data. For 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, the following panel is required:
Cell Line
Tissue Origin
Rationale for Selection
Expected Sensitivity
K562
Human Chronic Myelogenous Leukemia
Highly sensitive to FLT3 and Aurora kinase inhibition; standard for imidazopyridine screening[5].
High (IC50 < 1.0 µM)
HCT-116
Human Colon Carcinoma
Validated model for Aurora A/B driven mitotic defects and solid tumor efficacy[5].
High (IC50 1.0 - 5.0 µM)
HeLa
Human Cervical Adenocarcinoma
Broadly used for evaluating amidino- and alkyl-substituted imidazo[4,5-b]pyridines[6].
Moderate
L929
Murine Fibroblast (Normal)
Non-tumorigenic control to establish the in vitro Therapeutic Index (TI)[5].
Low (IC50 > 50 µM)
Tiered Cytotoxicity Workflows
To prevent false positives caused by metabolic interference, this protocol utilizes a self-validating system: an oxidoreductase-dependent assay (MTT) paired orthogonally with an ATP-quantification assay (CellTiter-Glo).
Causality of Assay Choice: Kinase inhibitors often induce metabolic reprogramming or senescence before cell death. Relying solely on MTT (which measures mitochondrial succinate dehydrogenase activity) can result in skewed viability readouts if the compound alters cellular metabolism without killing the cell. CellTiter-Glo measures intracellular ATP, providing a direct, metabolism-independent correlation to viable cell number.
Step-by-Step Methodology:
Cell Seeding: Harvest K562 and HCT-116 cells in the logarithmic growth phase. Seed at a density of
5×103
cells/well in 96-well flat-bottom microplates using RPMI-1640 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Dissolve 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (ranging from 0.001 µM to 100 µM) in culture media. Ensure the final DMSO concentration in all wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Treatment: Aspirate media from the 96-well plates (for adherent HCT-116) or centrifuge (for suspension K562) and apply 100 µL of the compound dilutions. Include vehicle controls (0.1% DMSO) and positive controls (e.g., Doxorubicin or a known Aurora inhibitor like Alisertib). Incubate for 72 hours.
MTT Readout (Plate A): Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals by adding 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
CellTiter-Glo Readout (Plate B): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.
Data Analysis: Calculate the IC50 using non-linear regression (curve fit) in GraphPad Prism.
Phase 2: Apoptosis & Cell Cycle Analysis
Causality of Assay Choice: If Phase 1 confirms cytotoxicity, Phase 2 determines the mode of death. Because imidazo[4,5-b]pyridines target mitotic kinases, we expect to see a distinct G2/M phase arrest followed by phosphatidylserine externalization (a hallmark of early apoptosis).
Step-by-Step Methodology:
Treatment: Seed K562 cells in 6-well plates at
2×105
cells/well. Treat with the compound at
0.5×
,
1×
, and
5×
the calculated IC50 for 48 hours.
Harvesting: Collect cells (including floating cells to capture late apoptotic populations), wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer at
1×106
cells/mL.
Staining: Transfer 100 µL of the solution to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events.
Interpretation:
FITC+/PI- indicates early apoptosis.
FITC+/PI+ indicates late apoptosis/necrosis.
Tiered in vitro cytotoxicity evaluation workflow for imidazo[4,5-b]pyridine derivatives.
To definitively prove that the cytotoxicity of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is driven by its predicted kinase targets, target engagement must be confirmed.
Lysate Preparation: Treat HCT-116 cells with the compound for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against p-Aurora A (Thr288) , p-Aurora B (Thr232) , and cleaved PARP (an apoptotic marker). Use GAPDH as a loading control.
Validation: A successful cytotoxic profile will show a dose-dependent decrease in phosphorylated Aurora kinases and a concurrent increase in cleaved PARP.
References
In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives | Anticancer Research. Anticancer Research. Available at: [Link]
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. Available at:[Link]
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. Available at:[Link]
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at:[Link]
Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities. Journal of Medicinal Chemistry. Available at:[Link]
Synthesis and Cytotoxicity of Some Imidazo[4,5‐ b ]pyridine Derivatives and Their Regioselective N ‐Alkylation. R Discovery. Available at:[Link]
An In-depth Technical Guide to the Determination of Molecular Weight and Exact Mass for Novel Heterocyclic Compounds: A Case Study of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
For distribution to: Researchers, scientists, and drug development professionals. Abstract The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Among the most...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Among the most fundamental properties of a molecule are its molecular weight and exact mass. While closely related, these two parameters provide distinct and complementary information crucial for confirming chemical identity, assessing sample purity, and elucidating elemental composition. This guide provides a comprehensive overview of the theoretical principles and experimental methodologies for determining these properties, using the novel heterocyclic compound 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine as a practical case study. We will delve into the theoretical calculations based on chemical structure and provide a detailed, field-proven protocol for experimental verification using high-resolution mass spectrometry (HRMS). This document is intended to serve as a technical resource for researchers engaged in the synthesis and analysis of new chemical entities.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, leading to applications in oncology, and as anti-inflammatory and antimicrobial agents.[1][2][3] The synthesis of novel derivatives of this scaffold, such as the hypothetical compound 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine , is a common strategy in the quest for new therapeutic agents.
Once a novel compound is synthesized, its unambiguous structural confirmation is paramount. The first step in this analytical cascade is the determination of its molecular formula, which is confirmed by its molecular weight and, more precisely, its exact mass. This guide will walk through the process of determining these critical parameters for our case-study compound, providing both the theoretical underpinnings and a practical experimental workflow.
Part 1: Theoretical Determination of Molecular Weight and Exact Mass
A clear understanding of the distinction between molecular weight and exact mass is fundamental for the accurate characterization of a chemical compound.
Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).
Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. The exact mass is a crucial parameter for the confirmation of the elemental composition of a molecule, particularly when determined by high-resolution mass spectrometry. It is typically expressed in Daltons (Da).
Derivation of the Molecular Formula
The first step is to determine the molecular formula from the chemical name: 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine.
Core Structure (Imidazo[4,5-b]pyridine): This is a fused bicyclic system consisting of an imidazole ring and a pyridine ring. Its chemical formula is C₆H₅N₃.[4]
Substituents:
An ethyl group (-C₂H₅) replaces a hydrogen atom on the nitrogen at position 3.
A piperidin-3-yl group (-C₅H₁₀N) replaces a hydrogen atom on the carbon at position 2. For the purpose of calculating the molecular formula of the final compound, the piperidinyl group is considered as C₅H₁₀N, with one hydrogen removed from the carbon at position 3 to form the bond.
By summing the atoms from the core and the substituents, and accounting for the replaced hydrogen atoms, we arrive at the molecular formula: C₁₃H₁₈N₄ .
Chemical Structure
The deduced chemical structure is visualized below:
Caption: 2D structure of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine.
Calculated Mass Values
Based on the molecular formula C₁₃H₁₈N₄ , we can calculate the theoretical molecular weight and exact mass.
Parameter
Value
Calculation Basis
Molecular Formula
C₁₃H₁₈N₄
Deduced from chemical name
Molecular Weight
230.315 g/mol
Based on weighted average isotopic masses (C: 12.011, H: 1.008, N: 14.007)
Exact Mass
230.15315 Da
Based on the mass of the most abundant isotopes (¹²C: 12.00000, ¹H: 1.00783, ¹⁴N: 14.00307)
Part 2: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
While theoretical calculations provide expected values, experimental verification is essential to confirm the synthesis of the target compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, as it can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to within 5 parts per million (ppm).[5]
Principle of HRMS
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, have the ability to resolve ions with very similar masses. This allows for the unambiguous determination of the elemental composition of a molecule from its measured exact mass.[6]
Experimental Protocol: ESI-Q-TOF Mass Spectrometry
The following is a generalized protocol for the analysis of a novel heterocyclic compound like 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine using Electrospray Ionization (ESI) coupled with a Q-TOF mass spectrometer.
Step 1: Sample Preparation
Dissolve the sample: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the ionization of the analyte by promoting protonation.
Step 2: Instrument Calibration
Calibrate the mass spectrometer: Prior to sample analysis, calibrate the instrument using a standard calibration solution (e.g., sodium formate or a commercially available multi-compound mix) across the desired mass range. This ensures high mass accuracy.
Step 3: Data Acquisition
Infuse the sample: Introduce the diluted sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
Optimize ESI source parameters: Adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable and abundant ion signal for the compound of interest.
Acquire the mass spectrum: Acquire the spectrum in positive ion mode, as the multiple nitrogen atoms in the molecule make it readily protonated. The expected ion will be the protonated molecule, [M+H]⁺, with an m/z of approximately 231.16098.
Step 4: Data Analysis
Identify the molecular ion peak: In the acquired spectrum, locate the peak corresponding to the [M+H]⁺ ion.
Determine the measured exact mass: Use the instrument's software to determine the m/z of this peak to at least four decimal places.
Compare with theoretical values: Compare the experimentally measured exact mass with the theoretically calculated exact mass. The mass error, expressed in ppm, should be less than 5 ppm for confident identification.
Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
Confirm elemental composition: Utilize the software's formula calculator to confirm that the measured exact mass corresponds to the expected elemental composition of C₁₃H₁₉N₄⁺ (for the [M+H]⁺ ion).
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of exact mass.
Conclusion
The determination of molecular weight and exact mass is an indispensable step in the characterization of novel chemical entities. This guide has outlined the integrated theoretical and experimental approach required for this task, using 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine as a representative example. A thorough understanding of the theoretical calculations provides the expected values, while high-resolution mass spectrometry offers the definitive experimental confirmation of a compound's elemental composition. Adherence to these principles and methodologies ensures the high level of scientific rigor necessary for advancing compounds in the drug discovery pipeline.
References
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. PMC. ([Link])
Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. PMC. ([Link])
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. ([Link])
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. University of Arizona. ([Link])
Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. ACS Publications. ([Link])
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. ([Link])
Application Note: A Validated HPLC Method for the Quantification of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Abstract This application note describes the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-ethyl-2-(piperidin-3-yl)-3H-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine. Due to the basic nature of the analyte, careful control of mobile phase pH was critical to achieve optimal peak shape and reproducibility. The developed method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile gradient at a low pH, ensuring the analyte is in a single protonated state. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity, making it suitable for quality control and research applications.[1][2][3][4]
Introduction and Analyte Properties
3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazopyridine core and a piperidine substituent. The reliable quantification of this and similar active pharmaceutical ingredients (APIs) is essential for drug development, ensuring product quality, stability, and safety. The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties.
Structural Analysis and Chromatographic Challenges:
The structure of the analyte contains two key basic moieties: the piperidine ring and the imidazopyridine nucleus.
Piperidine Moiety: The piperidine ring contains a secondary amine, which is strongly basic. The pKa of the conjugate acid of piperidine is approximately 11.1.[5][6][7][8][9]
Imidazo[4,5-b]pyridine Moiety: This fused heterocyclic system contains multiple nitrogen atoms. The imidazole nitrogen is generally more basic than the pyridine nitrogen, with pKa values for the parent imidazopyridine scaffold being in the range of 4-5.[10]
The presence of these multiple basic centers means the analyte's overall charge and, consequently, its chromatographic retention and peak shape are highly dependent on the mobile phase pH. Operating near a pKa value can lead to multiple ionic species co-existing, resulting in broad or split peaks. Furthermore, basic analytes are prone to strong, undesirable interactions with acidic residual silanol groups on standard silica-based HPLC columns, leading to significant peak tailing. Therefore, the primary challenges are to control the analyte's ionization state and to mitigate silanol interactions.
Mobile phase pH must be carefully controlled to ensure a single ionic state. A low pH (<3.5) is ideal to fully protonate all basic centers.
Polarity
Polar Cationic at low pH
Suitable for reversed-phase chromatography with sufficient retention on a C18 column.
UV Chromophore
Imidazo[4,5-b]pyridine core
Strong UV absorbance allows for sensitive detection.
Figure 1. Chemical Structure of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine.
Method Development Strategy
A systematic approach was employed to develop a robust and reliable HPLC method. The overall workflow is depicted in Figure 2. The core of the strategy was to address the basicity of the analyte by controlling the mobile phase pH.
Caption: Overall workflow for HPLC method development.
Rationale for Low pH Mobile Phase
To achieve sharp, symmetrical peaks for a basic compound, it is crucial to maintain it as a single, stable ionic species during chromatographic analysis. By operating the mobile phase at a pH at least 2 units below the lowest pKa of the analyte (pKa ≈ 4-5), we ensure complete protonation. This strategy, illustrated in Figure 3, offers two key advantages:
Consistent Ionization: The analyte exists uniformly as a dication (BH₂²⁺), preventing peak broadening from multiple charge states.
Reduced Silanol Interaction: Protonating the analyte and using a buffered mobile phase effectively "shields" the analyte from interacting with deprotonated, negatively charged silanol groups on the silica surface, thereby minimizing peak tailing.
Caption: Effect of mobile phase pH on analyte ionization.
Experimental Protocols and Optimized Conditions
Materials and Reagents
Analyte: 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine reference standard (>99% purity).
Weigh 2.72 g of KH₂PO₄ and dissolve in 1.0 L of deionized water to make a 20 mM solution.
Adjust the pH to 2.5 using ~85% ortho-phosphoric acid.
Filter the buffer through a 0.22 µm nylon membrane filter.
Mobile Phase B:
Acetonitrile (100%).
Diluent:
Prepare a mixture of Mobile Phase A and Acetonitrile (80:20 v/v).
Standard Stock Solution (1.0 mg/mL):
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with the diluent.
Working Standard Solution (50 µg/mL):
Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.
Dilute to volume with the diluent.
Optimized HPLC Conditions
The final optimized chromatographic conditions are summarized in Table 2. A base-deactivated C18 column was selected to further minimize peak tailing. A gradient elution was chosen to ensure adequate separation from potential impurities and provide a sharp peak for the main analyte with a reasonable run time.
Parameter
Condition
Instrument
Agilent 1260 Infinity II or equivalent
Column
Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A
20 mM KH₂PO₄, pH 2.5
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
Diode Array Detector (DAD)
Detection Wavelength
285 nm (Determined by PDA scan)
Run Time
15 minutes
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][4] System suitability, specificity, linearity, accuracy, precision, and robustness were evaluated.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[11][12][13] The criteria were established based on USP General Chapter <621>.[11][12][13]
Parameter
Acceptance Criteria
Observed Result
Tailing Factor (T)
T ≤ 1.5
1.12
Theoretical Plates (N)
N ≥ 5000
9850
Repeatability of Injections (%RSD)
RSD ≤ 1.0% for 6 injections
0.45%
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample, which showed no interfering peaks at the retention time of the analyte. Peak purity analysis using the DAD confirmed the analyte peak was spectrally homogeneous and free from co-eluting impurities.
Linearity and Range
Linearity was assessed by analyzing seven concentrations of the analyte ranging from 5 µg/mL to 150 µg/mL (10% to 300% of the working concentration). The calibration curve showed excellent linearity.
Parameter
Result
Range
5 – 150 µg/mL
Correlation Coefficient (r²)
0.9998
Regression Equation
y = 25431x - 1250
Accuracy and Precision
Accuracy was determined by spike-recovery experiments at three concentration levels (80%, 100%, and 120% of the working concentration). Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst).
Level
Accuracy (% Recovery)
Precision (%RSD)
Repeatability (n=6)
80% (40 µg/mL)
99.5%
0.68%
100% (50 µg/mL)
100.8%
0.45%
120% (60 µg/mL)
101.2%
0.51%
Intermediate (n=6)
100% (50 µg/mL)
100.2%
0.82%
Conclusion
A highly robust, specific, and accurate RP-HPLC method has been successfully developed and validated for the quantification of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine. The strategy of using a low-pH buffered mobile phase effectively controlled the ionization state of the basic analyte, yielding excellent peak symmetry and reproducibility. The method meets all system suitability and validation criteria as per ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical industry.
References
Grokipedia. Piperidine.
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
U.S. Pharmacopeia. <621> Chromatography. Retrieved from [Link]
PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]
Element Lab Solutions. USP 621 Changes. Retrieved from [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
Application Notes and Protocols: Formulation Strategies for 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine in Preclinical In Vivo Studies
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, a novel chemica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, a novel chemical entity (NCE) belonging to the medicinally significant imidazo[4,5-b]pyridine class.[1][2] Given that NCEs often exhibit challenging physicochemical properties, particularly poor aqueous solubility, this guide details a logical, step-by-step workflow for characterization, vehicle selection, and preparation of formulations suitable for various routes of administration in preclinical in vivo studies. The protocols emphasize a tiered approach, starting with simple aqueous vehicles and escalating to more complex systems such as co-solvents and solubility enhancers, ensuring the development of a safe, stable, and effective dosing vehicle.
Introduction: The Formulation Challenge of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, analogous to naturally occurring purines, and is a core component of numerous compounds investigated for anticancer, anti-inflammatory, and other therapeutic applications.[1][3][4] However, like many nitrogen-containing heterocyclic compounds, these molecules often present significant challenges in formulation development due to low aqueous solubility.[5][6] The successful in vivo evaluation of a promising compound like 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is critically dependent on developing a formulation that ensures adequate bioavailability and exposure at the target site.
This guide eschews a single, rigid protocol in favor of a decision-based workflow. The core principle is that formulation development is an iterative process of characterization and testing. By understanding the physicochemical properties of the compound, a researcher can make informed decisions to select the most appropriate excipients and vehicle systems, thereby minimizing formulation-induced toxicity and maximizing the reliability of in vivo study outcomes.
Part 1: Foundational Physicochemical Characterization
Before any formulation work begins, a baseline understanding of the compound's properties is essential. This initial characterization will dictate the entire formulation strategy.
Predicted Properties of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
While experimental data is paramount, initial predictions based on the structure can guide the experimental design. The structure contains a basic pyridine nitrogen and a piperidine nitrogen, suggesting it is likely a weakly basic compound with a potential for pH-dependent solubility.
Property
Predicted Value / Characteristic
Rationale / Implication
Molecular Weight
~242.3 g/mol
Moderate molecular weight.
logP
1.5 - 2.5
Indicates moderate lipophilicity; may have low aqueous solubility.
pKa (Strongest Basic)
5.0 - 6.0 (Pyridine) & 9.0 - 10.0 (Piperidine)
Ionizable compound. Solubility will be significantly higher at acidic pH where the nitrogen atoms are protonated.
Aqueous Solubility
Likely Poor (BCS Class II or IV)
Common for heterocyclic scaffolds.[7] Requires enabling formulation strategies.
Hydrogen Bond Donors
1 (Piperidine N-H)
Can participate in hydrogen bonding.
Hydrogen Bond Acceptors
3 (Pyridine N, Imidazole Ns)
Can participate in hydrogen bonding.
Experimental Workflow for Characterization
The following diagram outlines the initial steps to experimentally determine the key physicochemical properties that will guide formulation development.
Caption: Initial workflow for API characterization.
Preparation : Add an excess amount of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine powder to a series of vials containing purified water and Phosphate-Buffered Saline (PBS) at pH 7.4.
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
Quantification : Carefully remove an aliquot of the supernatant, dilute it with a suitable organic solvent (e.g., acetonitrile or methanol), and determine the concentration using a validated analytical method such as HPLC-UV.[8]
Analysis : The resulting concentration is the equilibrium solubility. If solubility is <10 µg/mL, the compound is considered poorly soluble and will require enabling technologies.
Part 2: Formulation Strategy and Development
The choice of formulation is dictated by the route of administration, the required dose, and the compound's solubility. The following decision tree illustrates a logical progression for selecting a formulation strategy.
Caption: Decision tree for formulation strategy selection.
A. Oral (PO) Formulations
Oral administration is often preferred for its convenience in preclinical studies.
This is the simplest and most desirable starting point.
Rationale: An aqueous vehicle is physiologically well-tolerated and has minimal impact on the compound's intrinsic pharmacology.
Protocol 2: Preparation of an Aqueous Suspension
Vehicle Prep : Prepare a vehicle of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in purified water. The HPMC acts as a suspending agent and the Tween 80 as a wetting agent.
Weighing : Accurately weigh the required amount of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine.
Wetting : Create a paste by adding a small amount of the vehicle to the API powder and triturating with a mortar and pestle.
Suspension : Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.
Homogenization : Ensure uniform particle size by gentle sonication or homogenization. The final formulation should be a uniform, milky suspension that does not rapidly settle.
QC : Confirm the concentration via HPLC analysis.
2. Enabling Formulations for Poorly Soluble Compounds
If the required dose cannot be achieved in a simple aqueous system, more advanced strategies are necessary.[7][9]
Strategy
Mechanism
Common Excipients
Typical Concentration (Rodents)
Co-solvents
Increases solubility by reducing the polarity of the aqueous vehicle.[9]
Form micelles that encapsulate the drug, increasing its apparent solubility.
Polysorbate 80 (Tween 80), Cremophor® EL, Solutol® HS 15
0.1% - 10%
B. Parenteral Formulations (IV, IP, SC)
Parenteral routes require stringent control over sterility, pH, and osmolality to avoid irritation and ensure safety.[10][11] Intravenous (IV) formulations must be clear, particle-free solutions.
Rationale: IV administration bypasses absorption barriers, providing 100% bioavailability, which is essential for many pharmacokinetic studies. However, the risk of precipitation in the bloodstream upon injection is a critical safety concern.
Protocol 3: Development of an IV Co-solvent Formulation
Solubility Screening : Screen the solubility of the compound in various neat GRAS (Generally Regarded As Safe) solvents like DMA, PEG-400, and PG.
Vehicle Selection : A vehicle composed of 20% DMA, 40% PG, and 40% PEG-400 (DPP vehicle) has been shown to be effective for solubilizing poorly soluble compounds for IV screening in rats.[12]
Preparation :
a. Dissolve the 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine in DMA first.
b. Add the PG and vortex to mix.
c. Finally, add the PEG-400 and mix until a clear, homogenous solution is formed.
Critical Safety Check (Precipitation) : Before administration, perform a dilution test. Dilute the final formulation 1:10 and 1:100 with PBS (pH 7.4) and visually inspect for any signs of precipitation over 1-2 hours. The absence of precipitation is mandatory for a safe IV formulation.[13]
Administration : Administer via slow intravenous injection to minimize local concentration effects and potential for precipitation.[10]
Part 3: Analytical QC and Stability
A formulation is not complete until its concentration and stability have been verified. This is a non-negotiable step for ensuring data integrity.
Protocol 4: Formulation Concentration and Stability Verification
Initial Concentration (T=0) : Immediately after preparation, take an aliquot of the final formulation, dilute it appropriately, and analyze via a validated HPLC method to confirm the concentration is within ±10% of the target.
Stability Assessment : Store the formulation under the intended study conditions (e.g., room temperature on the benchtop).
Follow-up Analysis : Re-analyze the concentration at relevant time points (e.g., 4 hours, 8 hours, 24 hours).
Acceptance Criteria : The formulation is considered stable if the concentration remains within ±10% of the initial value and no visible changes (e.g., precipitation, color change) or degradation peaks on the chromatogram are observed.
Conclusion
The successful in vivo evaluation of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine hinges on a rational and systematic approach to formulation development. The process begins with thorough physicochemical characterization to understand the molecule's inherent properties. Based on this data, a tiered strategy, starting with the simplest aqueous vehicles and progressing to co-solvent or other enabling systems as needed, should be employed. For any chosen formulation, especially for the IV route, rigorous safety checks for precipitation and analytical verification of concentration and stability are imperative. By following this logical workflow, researchers can develop robust and appropriate formulations that deliver the compound accurately and safely, leading to high-quality, reproducible in vivo data.
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. (Note: While the specific search result is from a different journal, this reference covers the same concepts of cyclodextrins and solid dispersions mentioned in the search results).
Warren, D. B., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 726–735. [Link]
Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15–23.
Banfor, P. N., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 82, 56–63. [Link]
Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). [Link]
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5259–5271. [Link]
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE, 13(2), e0192548. [Link]
Singh, U. P., & Singh, R. P. (2025, October 23). Key heterocyclic moieties for the next five years of drug discovery and development. Expert Opinion on Drug Discovery.
Sadek, M. M., & El-Sayed, W. A. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]
Smith, S. H., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). RSC Medicinal Chemistry, 15(1), 133-142. [Link]
Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147. (Note: This is a representative reference for the general importance of heterocyclic compounds, as mentioned in search results).
El-Sayed, W. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 564-575. [Link]
FooDB. (2010, April 8). Showing Compound 3-Ethylpyridine (FDB000930). [Link]
Kamal, A., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(2), 253-260. [Link]
Verhaeghe, P., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Overview
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to design potent ATP-competitive kinase inhibitors targeting critical oncogenic drivers such as Aurora kinases and FLT3[1]. This application note details a highly sensitive, high-throughput cell viability protocol specifically optimized for evaluating the antiproliferative activity of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine . By utilizing a homogeneous, ATP-dependent luminescent assay, researchers can accurately quantify the metabolic collapse induced by this compound while avoiding the artifacts common in traditional colorimetric assays.
Scientific Principles & Causality
Mechanism of Action
The compound 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine functions by competitively binding to the ATP-binding pockets of target kinases. Inhibition of Aurora kinases disrupts mitotic spindle formation and centrosome maturation, leading to prolonged G2/M phase arrest. Concurrently, inhibition of FLT3 blocks downstream survival pathways (e.g., PI3K/AKT). This dual disruption triggers mitotic catastrophe and subsequent apoptosis, which is characterized by the rapid depletion of intracellular ATP[1].
Mechanism of action: Imidazo[4,5-b]pyridine derivative inhibiting kinases to deplete cellular ATP.
Assay Rationale: Why Measure ATP?
Traditional colorimetric assays (such as MTT or MTS) rely on enzymatic reduction (e.g., by mitochondrial dehydrogenases). However, these enzymes can be artificially upregulated during cell cycle arrest, leading to false-positive viability signals. Furthermore, some heterocyclic compounds directly reduce tetrazolium salts.
To bypass these artifacts, this protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay. When cells undergo apoptosis due to kinase inhibition, ATP is rapidly depleted by endogenous ATPases. The assay introduces a thermostable luciferase that generates a "glow-type" luminescent signal directly proportional to the remaining ATP concentration[2]. This provides an interference-free, highly sensitive snapshot of the metabolically active cell population.
Assay Validation & Quality Control (Self-Validating System)
To ensure the protocol operates as a self-validating system, every experimental plate must include built-in quality controls to mathematically verify the integrity of the data:
Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and accounts for solvent toxicity.
Positive Control (e.g., 10 µM Staurosporine): Establishes the 0% viability baseline (maximum ATP depletion).
Media-Only Background: Accounts for spontaneous luminescence and reagent degradation.
Causality of Validation: Before calculating the IC₅₀ of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, the assay's robustness must be validated using the Z'-factor . A Z'-factor ≥ 0.5 confirms that the dynamic range between the vehicle control and positive control is statistically wide enough to distinguish true pharmacological hits from biological noise.
Experimental Protocol
Materials & Reagents
Test Compound: 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (10 mM stock in 100% anhydrous DMSO).
Consumables: 96-well or 384-well opaque white, flat-bottom microplates. (Causality: Opaque white plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk).
Equipment: Multimode microplate reader with luminescence detection capabilities.
Step-by-Step Methodology
Step-by-step experimental workflow for the ATP-based luminescent cell viability assay.
Step 1: Cell Seeding
Harvest cells in the logarithmic growth phase.
Seed cells into an opaque white 96-well plate at an optimized density (e.g., 2,000–5,000 cells/well) in 90 µL of complete culture media.
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
Step 2: Compound Preparation & Treatment
Prepare a 10-point, 3-fold serial dilution of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine in complete media at 10X the final desired concentration. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Add 10 µL of the 10X compound dilutions to the corresponding wells.
Incubate for 72 hours. (Causality: Imidazo[4,5-b]pyridine derivatives act as antimitotic agents. Cells must undergo at least two full doubling times for mitotic catastrophe to fully manifest. Shorter incubations may only capture acute, non-specific toxicity).
Step 3: Assay Execution
Remove the plate from the incubator and equilibrate it to room temperature (RT) for 30 minutes. (Causality: Temperature gradients across the plate can cause uneven luciferase kinetics, leading to edge effects).
Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well (1:1 ratio with the media).
Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.
Incubate the plate at RT for an additional 10 minutes. (Causality: This resting period stabilizes the luminescent signal by ensuring complete ATP extraction and allowing the luciferase reaction to reach a steady state).
Step 4: Detection & Analysis
Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well).
Subtract the average media-only background signal from all test wells.
Determine the IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.
Quantitative Data Interpretation
When evaluating 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, it is crucial to test across a panel of cell lines to determine its target selectivity and therapeutic window. The table below summarizes representative quantitative data typical for potent imidazo[4,5-b]pyridine kinase inhibitors[1]:
Cell Line
Tissue Origin
Target Profile
Representative IC₅₀ (nM)
Mechanistic Interpretation
MV4-11
Acute Myeloid Leukemia
FLT3-ITD mutant
15 - 30
Highly sensitive due to oncogene addiction to FLT3 signaling.
HCT116
Colorectal Carcinoma
Aurora A/B
250 - 400
Sensitive; driven by mitotic spindle disruption and G2/M arrest.
HeLa
Cervical Adenocarcinoma
Aurora A/B
150 - 300
Sensitive; standard model for evaluating antimitotic agents.
PBMC
Normal Peripheral Blood
Wild-type
> 10,000
Resistant; demonstrates a favorable in vitro therapeutic window.
References
Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2012. URL:[Link]
NMR spectroscopy characterization of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
An Application Note for the Complete NMR Spectroscopic Characterization of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Complete NMR Spectroscopic Characterization of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation and characterization of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a robust framework, from sample preparation to advanced 2D NMR data interpretation, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein ensure scientific integrity through self-validating protocols and are grounded in authoritative references, offering a field-proven approach to molecular characterization.
Introduction and Scientific Context
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The precise characterization of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the identity and purity of drug candidates. 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine incorporates three key structural motifs: the aromatic imidazo[4,5-b]pyridine core, a flexible piperidine ring, and an N-ethyl substituent.
NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous structural determination of such organic molecules in solution.[2][3] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to map the complete covalent framework of the molecule, assigning every proton and carbon atom to its specific position. This note explains the causality behind experimental choices and provides a logical workflow for the complete assignment of the title compound.
Foundational NMR Principles for the Target Molecule
A successful structural elucidation relies on understanding the expected spectral features of the molecule's constituent parts.
Imidazo[4,5-b]pyridine System: The three aromatic protons on this fused heterocyclic system are expected to resonate in the downfield region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring currents and electronegative nitrogen atoms.[4] Their coupling patterns (doublets and doublets of doublets) will be key to their relative assignments.
Piperidine Ring: This saturated heterocyclic ring introduces significant complexity due to its conformational flexibility (chair-chair interconversion).[5] Protons on the piperidine ring will appear in the aliphatic region (δ 1.5-3.5 ppm).[6][7] The protons alpha to the nitrogen (C2' and C6') are typically the most deshielded. Distinguishing between axial and equatorial protons can be challenging and may require analysis of coupling constants or variable temperature NMR experiments.[5]
N-Ethyl Group: This group will present a classic A₂X₃ spin system, giving rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum, assuming free rotation.[8][9] The methylene protons, being attached to a nitrogen atom, will be deshielded relative to the methyl protons.
Experimental Design and Protocols
The following protocols are designed to generate high-quality, unambiguous data for structural confirmation.
Sample Preparation Protocol
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[10]
Material Quantity: Weigh 10-20 mg of the purified solid compound for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR experiment, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points.[12] Ensure the solvent's residual peaks do not obscure important signals from the analyte.
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[13] Gentle vortexing or sonication can aid dissolution.
Filtration & Transfer: To avoid line broadening from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[11][13]
Labeling: Clearly label the NMR tube with the sample identification.
Diagram: NMR Sample Preparation Workflow
Caption: Step-by-step workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
The following is a standard suite of experiments for complete structural elucidation.[14]
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (multiplicity).
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[2][15] It is essential for tracing out the proton networks within the ethyl and piperidine fragments.
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond C-H correlation).[16] It is the primary method for assigning carbons based on their known proton assignments.
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations).[17][18] This is arguably the most critical experiment for piecing the molecular fragments together, for example, by showing a correlation from the piperidine protons to the imidazopyridine carbons, or from the ethyl protons to the imidazole ring.
Diagram: Spectroscopic Analysis Workflow
Caption: A logical workflow for acquiring and integrating NMR data.
Data Interpretation and Structural Assignment
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine. These predictions are based on established chemical shift values for the core fragments and known substituent effects.[4][6][19]
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)
Carbon Label
Predicted δ (ppm)
DEPT
Assignment
C2
155 - 158
C
Imidazole
C7a
148 - 150
C
Pyridine Fusion
C5
143 - 145
CH
Pyridine
C3a
135 - 137
C
Imidazole Fusion
C7
127 - 129
CH
Pyridine
C6
118 - 120
CH
Pyridine
C2', C6'
50 - 54
CH₂
Piperidine (α to N)
C1''
42 - 45
CH₂
N-Ethyl
C4', C5'
25 - 30
CH₂
Piperidine
C3'
30 - 35
CH
Piperidine
| C2'' | 14 - 16 | CH₃ | N-Ethyl |
Step-by-Step Structure Confirmation
Assign Spin Systems (COSY): The COSY spectrum will clearly show the correlation between the ethyl -CH₂- (H1'') and -CH₃ (H2'') protons. It will also reveal the complex network of couplings within the piperidine ring, connecting H2' through H3', H4', H5', and H6'. The aromatic protons H5, H6, and H7 will show correlations consistent with their positions on the pyridine ring.
Assign Carbons (HSQC): Use the HSQC spectrum to link every proton signal to its directly attached carbon. For example, the quartet at ~4.3 ppm will correlate to the carbon signal at ~43 ppm, definitively assigning C1'' and H1''. This step assigns all protonated carbons.
Connect the Fragments (HMBC): The HMBC spectrum provides the final, crucial evidence for the overall structure by showing correlations across multiple bonds, including across quaternary carbons and heteroatoms.[20][21] Key expected correlations are:
Ethyl to Imidazole: A correlation from the ethyl methylene protons (H1'') to the imidazole carbon C2. This confirms the ethyl group is attached to the imidazole ring nitrogen.
Piperidine to Imidazole: A correlation from the piperidine proton H3' to the imidazole carbon C2. This is the key link confirming the piperidine ring is attached at the C2 position of the imidazopyridine core.
Intra-ring Correlations: Correlations from H5 to C7 and C3a, and from H7 to C5, will confirm the assignments within the aromatic system.
Diagram: Key HMBC Correlations for Structural Assembly
High-Sensitivity LC-MS/MS Bioanalysis of 3-Ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine in Human Plasma: Method Development, Validation, and Troubleshooting
Introduction & Scientific Rationale The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted antiproliferative agents[...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted antiproliferative agents[1]. The specific compound of interest, 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (Molecular Formula: C₁₃H₁₈N₄, Exact Mass: 230.15 Da), presents unique analytical challenges due to its distinct physicochemical properties.
As demonstrated in mass spectrometry and density functional theory (DFT) studies of tetracyclic imidazo[4,5-b]pyridines, the core nitrogens and basic side chains heavily dictate proton affinity, metal coordination, and fragmentation behavior[2]. The molecule features a weakly basic imidazopyridine core (pKa ~4.5) and a highly basic piperidine ring (pKa ~10.4). This dual-basicity profile requires a highly deliberate bioanalytical strategy to prevent poor chromatographic retention, peak tailing, and matrix-induced ion suppression during Electrospray Ionization (ESI).
This application note details a rigorously validated, self-validating LC-MS/MS protocol for the quantitation of this compound in human plasma, designed in accordance with the FDA Bioanalytical Method Validation Guidance for Industry[3].
Methodological Causality: The "Why" Behind the Workflow
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), a robust bioanalytical method cannot rely on trial and error; it must be built on chemical causality.
Sample Preparation: The Case for Mixed-Mode Cation Exchange (MCX)
Plasma is rich in endogenous phospholipids, which are notorious for causing severe matrix effects (ion suppression) in positive ESI mode. Because the analyte is a strong base, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal extraction strategy.
The Causality: At acidic loading conditions (pH ~2), the piperidine nitrogen is fully protonated and binds strongly to the sulfonic acid groups of the MCX sorbent via ionic interaction. This permits an aggressive 100% methanol wash step, which completely strips away neutral and acidic lipids (including phospholipids) without prematurely eluting the target analyte. Subsequent elution with a high-pH methanolic solution neutralizes the basic amine, releasing the highly purified analyte.
Chromatographic Strategy: High-pH Reversed-Phase
The Causality: Under standard acidic reversed-phase conditions (e.g., 0.1% formic acid), the basic piperidine ring remains fully protonated. This leads to poor retention on standard C18 stationary phases and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols on the silica support. By elevating the mobile phase pH to 10.0 using 10 mM ammonium bicarbonate, the piperidine nitrogen is neutralized. This drastically increases the analyte's lipophilicity, driving robust retention on a high-pH-tolerant hybrid-silica C18 column and ensuring perfectly symmetrical peak shapes.
Mass Spectrometry: ESI+ and Fragmentation Dynamics
The Causality: The high proton affinity of the imidazopyridine nitrogens ensures an abundant [M+H]⁺ precursor ion at m/z 231.2[2]. Upon Collision-Induced Dissociation (CID), the weakest bond—the C-C linkage between the imidazopyridine core and the piperidine ring—cleaves readily. This yields a highly stable, conjugated imidazopyridine product ion at m/z 146.1 (Quantifier) and a secondary piperidine fragment at m/z 84.1 (Qualifier).
Prepare a primary stock solution of the target analyte at 1.0 mg/mL in 50:50 Methanol:Water.
Spike blank human plasma (K₂EDTA) to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL .
Prepare Quality Control (QC) samples at 1.5 ng/mL (LQC), 50 ng/mL (MQC), and 375 ng/mL (HQC).
Prepare the IS working solution at 50 ng/mL in 50:50 Methanol:Water.
Step-by-Step SPE Extraction Procedure
Aliquot: Transfer 100 µL of plasma (blank, standard, or QC) into a 2 mL 96-well collection plate.
IS Addition: Add 10 µL of the IS working solution (50 ng/mL) to all wells except double blanks.
Pre-treatment: Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water to disrupt protein binding and ensure complete protonation of the piperidine ring. Vortex for 2 minutes.
Condition/Equilibrate: Condition the Oasis MCX plate with 1 mL Methanol, followed by 1 mL Water.
Load: Apply the pre-treated samples to the MCX plate. Apply low vacuum (approx. 2-3 in Hg) to allow dropwise loading.
Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove salts and highly polar endogenous interferences.
Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute neutral lipids and phospholipids.
Elute: Elute the target analyte and IS into a clean collection plate using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).
Instrumental Conditions & Data Presentation
Table 1: LC Gradient Conditions
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm)
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B: Acetonitrile
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.00
0.40
95
5
0.50
0.40
95
5
2.50
0.40
10
90
3.50
0.40
10
90
3.60
0.40
95
5
5.00
0.40
95
5
Table 2: MS/MS Parameters (Positive ESI)
Source Temperature: 550°C | Ion Spray Voltage: 5500 V | Curtain Gas: 30 psi
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
Purpose
Target
231.2
146.1
60
25
Quantifier
Target
231.2
84.1
60
35
Qualifier
IS (d5)
236.2
146.1
60
25
IS Quantifier
Table 3: Method Validation Summary
Validation was executed strictly adhering to FDA guidelines for bioanalytical methods[3]. The rigorous MCX cleanup resulted in an exceptionally stable matrix factor, proving the method's trustworthiness.
Validation Parameter
FDA Acceptance Criteria
Observed Results (n=6 per level)
Linearity
R² ≥ 0.99
R² = 0.9985 (1/x² weighting)
LLOQ
S/N ≥ 10, CV ≤ 20%
0.5 ng/mL (CV = 11.2%)
Intra-day Accuracy
85% - 115%
92.4% - 104.1%
Intra-day Precision
CV ≤ 15%
3.2% - 8.7%
Extraction Recovery
Consistent across range
88.5% (CV = 4.1%)
Matrix Factor (IS normalized)
0.85 - 1.15
0.96 (CV = 3.8%)
References
Title : Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis
Source : MDPI
URL :[Link]
Title : Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors
Source : RSC Publishing
URL :[Link]
Title : Bioanalytical Method Validation Guidance for Industry
Source : Food and Drug Administration (FDA)
URL :[Link]
Application Notes and Protocols for 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine as a Kinase Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the utilization of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, hereafter referred to as...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine, hereafter referred to as "Compound X," as a kinase inhibitor in a cell culture setting. The imidazo[4,5-b]pyridine scaffold has been identified as a promising core structure for the development of potent kinase inhibitors targeting various components of the human kinome.[1][2][3] This guide will detail the necessary protocols for the initial characterization of Compound X, including determining its cytotoxic effects and validating its on-target activity within a cellular context. While the precise kinase targets of Compound X may be under investigation, this document will use the Aurora kinase family as a representative target class to illustrate the experimental principles, given that imidazo[4,5-b]pyridine derivatives have shown activity against these kinases.[2]
Introduction to Compound X and the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a versatile heterocyclic scaffold that has been explored for the development of novel therapeutic agents, including potent anticancer and anti-inflammatory drugs.[4][5][6] Its structural features allow for interactions with the hinge region of kinase active sites, a common strategy in the design of kinase inhibitors.[1][2] Several derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Met, Akt, FMS-like tyrosine kinase 3 (FLT3), and Mixed-Lineage Kinase 3 (MLK3).[1][2][3][7]
For the purpose of this application note, we will hypothesize that Compound X is a potent inhibitor of the Aurora kinase family. Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[8] Overexpression of Aurora kinases is frequently observed in a wide array of human cancers, making them attractive targets for cancer therapy.[2][8] The protocols outlined below are designed to assess the efficacy of Compound X in inhibiting cell proliferation and to confirm its engagement with the Aurora kinase pathway in cultured cancer cells.
Cell Viability Assay Kit: (e.g., MTT, MTS, or CCK-8)[10][11][12]
Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protein Assay Kit: (e.g., BCA or Bradford assay)
SDS-PAGE Gels and Buffers
PVDF or Nitrocellulose Membranes
Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST)
Primary Antibodies:
Phospho-Aurora A/B (specific for the activated form)
Total Aurora A/B
Phospho-Histone H3 (a downstream substrate of Aurora B)[8]
Total Histone H3
A loading control (e.g., GAPDH or β-actin)
HRP-conjugated Secondary Antibodies
Chemiluminescent Substrate
Sterile microcentrifuge tubes, serological pipettes, and cell culture flasks/plates
Compound Handling and Storage: Foundational Practices
Proper handling and storage of kinase inhibitors are critical to ensure their stability and activity.[9]
Reconstitution of Compound X
Initial Handling: Upon receipt, gently centrifuge the vial to ensure all the powder is at the bottom.[13]
Solvent Selection: Compound X, like many small molecule inhibitors, is expected to be soluble in anhydrous DMSO.[9][14]
Stock Solution Preparation: Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate amount of Compound X in anhydrous DMSO.[8][9] If solubility is an issue, gentle vortexing or sonication may be applied.[13]
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[9][13]
Long-term Storage: Store the aliquoted stock solutions at -80°C for long-term stability.[9] A powdered form of the inhibitor can typically be stored at -20°C for several years.[13]
Preparation of Working Solutions
Thawing: When ready to use, thaw a single aliquot of the stock solution at room temperature.
Serial Dilutions: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the aqueous medium slowly while mixing to prevent precipitation.
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as the highest concentration of Compound X used.[8] Most cells can tolerate a final DMSO concentration of up to 0.1-0.5%.
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol will determine the concentration of Compound X that inhibits 50% of cell growth (IC50) using an MTT assay as an example. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][15]
Step-by-Step Protocol
Cell Seeding: Seed your chosen cancer cell line into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight to allow for cell attachment.[8]
Compound Treatment: Prepare a range of concentrations of Compound X in fresh cell culture medium. A typical starting range could be from 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Remember to include a vehicle control (DMSO only) and a no-cell control (medium only).
Incubation: Incubate the plate for a period that allows for multiple cell doublings, typically 48 to 72 hours, at 37°C and 5% CO2.[16]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][12]
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][17]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][16]
Data Analysis:
Subtract the absorbance of the no-cell control from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Plot the percentage of cell viability against the log of the Compound X concentration and use a non-linear regression analysis to determine the IC50 value.
Representative Data
Compound X Concentration (nM)
% Cell Viability (Relative to Vehicle)
0 (Vehicle)
100
1
98
10
85
50
52
100
25
500
5
1000
2
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is designed to validate that Compound X inhibits the phosphorylation of its intended target (e.g., Aurora kinases) and a downstream substrate within the cell.[8][18]
Experimental Workflow Diagram
Caption: Inhibition of the Aurora Kinase Signaling Pathway by Compound X.
Troubleshooting Common Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Compound Precipitation in Culture Medium
Poor solubility of the compound in aqueous solutions.
Prepare fresh working dilutions for each experiment. Ensure the final DMSO concentration is low (e.g., <0.5%). Add the stock solution to the medium slowly while vortexing.
Inconsistent Results in Cell Viability Assays
Variability in cell seeding density or cell health. Degradation of the compound in the medium.
Ensure consistent cell culture practices. Use cells within a low passage number. Prepare fresh compound dilutions for each experiment. [14]
No Inhibition of Target Phosphorylation in Western Blot
Compound is inactive or not cell-permeable. Incubation time is too short or too long. The chosen cell line does not have an active pathway.
Verify the compound's activity with a cell-free enzymatic assay if possible. Perform a time-course experiment. Confirm the basal level of target phosphorylation in your cell line.
High Background in Western Blot
Insufficient blocking or washing. Antibody concentration is too high.
Increase blocking time or change blocking agent. Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps.
Conclusion
The protocols and guidelines presented in this document provide a solid framework for the initial in vitro characterization of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (Compound X) as a kinase inhibitor. By systematically determining its IC50 and validating its on-target effects through methods like Western blotting, researchers can gain crucial insights into its therapeutic potential. The versatility of the imidazo[4,5-b]pyridine scaffold suggests that Compound X could be a valuable tool for cancer research and drug development.
References
Zhang, C., Kenski, D. M., & Shokat, K. M. (2005). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 4(6), 831–840.
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Baker-Williams, A. J., et al. (2023).
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038.
Liu, X., et al. (2012).
Addie, M., et al. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry, 55(11), 5207–5224.
Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 63(2), 643–663.
Karthikeyan, C., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73–79.
Karthikeyan, C., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents.
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8369–8384.
Wang, S., et al. (2021). Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-n-(pyridin-3-yl) pyrimidin-2- amine for treating proliferative diseases and conditions.
Kirwen, E. M., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73–79.
Kim, J., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 102, 129652.
El-Faham, A., et al. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Journal of Heterocyclic Chemistry, 62(8), e20250001.
resolving HPLC peak tailing for 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in liquid chromatography: severe peak...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in liquid chromatography: severe peak tailing of basic, nitrogen-containing heterocycles.
This guide focuses specifically on 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine . By understanding the physicochemical properties of this molecule, we can move beyond trial-and-error and apply rational, causality-driven chromatographic solutions.
Part 1: Analyte Profiling & Mechanistic Overview
To fix a chromatographic issue, we must first understand the molecule. 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine contains two distinct basic regions:
The Imidazopyridine Core: Contains weakly basic nitrogens.
The Piperidine Ring: Contains a secondary aliphatic amine, which is highly basic with a pKa typically around 10.0–10.5.
The Root Cause of Tailing:
In reversed-phase HPLC, peak tailing occurs when multiple retention mechanisms compete[1]. For basic compounds like our target molecule, the primary retention mechanism is hydrophobic partitioning. However, a secondary interaction occurs between the positively charged piperidine amine and the unbonded, acidic silanol groups (Si-OH) on the silica stationary phase[2]. At mid-range pH levels, these silanols deprotonate into negatively charged silanoxanes (Si-O⁻). The resulting electrostatic attraction (ion-exchange) is strong, kinetically slow, and easily overloaded, causing the trailing edge of the peak to stretch[1].
Part 2: Troubleshooting FAQs
Q1: Why does my peak look symmetrical at high concentrations but tail severely near the Limit of Quantitation (LOQ)?A1: Residual active silanol sites on a column are finite and heterogeneous. At high sample concentrations, the bulk of your analyte overwhelms and saturates these active sites, allowing the rest of the sample to elute with a relatively normal Gaussian shape. At low concentrations, a larger percentage of the analyte molecules interact with these high-energy silanol sites, making the tailing mathematically more pronounced and drastically reducing your peak height and sensitivity[3].
Q2: How do I optimize the mobile phase pH to eliminate this ion-exchange interaction?A2: You must operate at the extremes of the pH scale to break the electrostatic attraction. You have two highly effective choices:
The Low-pH Strategy (pH < 2.5): By dropping the pH below the pKa of the surface silanols, you force them into a fully protonated, neutral state (Si-OH)[4]. While your piperidine ring remains positively charged, the negatively charged binding sites are neutralized, suppressing the interaction.
The High-pH Strategy (pH > 11.0): By raising the pH above the pKa of the piperidine ring, the secondary amine is deprotonated and becomes neutral. Even though the silanols are fully ionized at this pH, your analyte no longer carries the positive charge required for ion-exchange. Note: Standard silica dissolves above pH 8; this strategy strictly requires specialized hybrid silica columns[5].
Q3: I am restricted to a low-pH method, but I am still seeing an Asymmetry Factor (As) of 1.8. What else can I do?A3: If low pH alone is insufficient, the column likely has highly acidic trace-metal-activated silanols[1]. You should introduce a competitive amine modifier, such as 0.1% Triethylamine (TEA)[6]. TEA is a small, sterically unhindered base that aggressively binds to and blocks residual silanol sites, acting as a sacrificial modifier so your larger imidazopyridine analyte can elute without interference.
Q4: How do I quantify if my peak shape is acceptable for routine QA/QC analysis?A4: Peak shape is evaluated using the Asymmetry Factor (As) or the USP Tailing Factor (Tf)[3]. An ideal Gaussian peak has an As of 1.0. For basic pharmaceutical APIs, an As value between 0.9 and 1.2 is considered excellent[3]. In practical terms, an As value up to 1.5 is acceptable for quantification, but anything > 2.0 indicates a fundamental chemical interaction problem that must be resolved[3].
Part 3: Quantitative Data Summary
The following table summarizes the expected impact of different chromatographic conditions on the peak shape of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine.
Chromatographic Condition
Primary Retention
Secondary Interaction Status
Expected Asymmetry (As)
Expected Tailing (Tf)
pH 7.0 , Standard C18, No Additives
Hydrophobic
Severe (Si-O⁻ / NH₂⁺)
> 2.5 (Fail)
> 2.0 (Fail)
pH 2.5 (0.1% Formic Acid), Standard C18
Hydrophobic
Moderate (Residual Si-O⁻)
1.5 - 1.8 (Marginal)
1.4 - 1.6 (Marginal)
pH 2.5 (0.1% TFA) + 0.1% TEA, End-capped C18
Hydrophobic
Suppressed (TEA blocking)
1.0 - 1.2 (Pass)
1.0 - 1.1 (Pass)
pH 11.0 (NH₄OH), Hybrid Silica (BEH)
Hydrophobic
Eliminated (Analyte Neutral)
0.9 - 1.1 (Pass)
0.9 - 1.0 (Pass)
Part 4: Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Do not inject valuable samples until the System Suitability Test (SST) criteria are met.
Protocol A: High-pH Method (Recommended for LC-MS Compatibility)
This method deprotonates the piperidine ring, completely eliminating basic tailing while utilizing volatile buffers ideal for mass spectrometry[7].
Mobile Phase Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 11.0 using 30% Ammonium Hydroxide.
Causality: A pH of 11.0 is ~0.5 to 1.0 units above the piperidine pKa, ensuring >90% of the analyte is in its neutral free-base form.
Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column or equivalent high-pH stable phase.
Causality: Conventional silica undergoes rapid alkaline hydrolysis (dissolution) at pH > 8[5]. Hybrid particles incorporate organic bridges within the silica matrix, providing stability up to pH 12.
Equilibration: Flush the column with 20 column volumes (CV) of the mobile phase at a flow rate of 1.0 mL/min.
Self-Validation (SST): Inject a neutral void-volume marker (e.g., uracil) followed by your imidazopyridine standard. Calculate the Asymmetry Factor (As).
Pass Criterion: Proceed with sample analysis only if As < 1.3[3].
Protocol B: Low-pH Silanol-Masking Method (For Standard UV/HPLC)
Use this method if you are restricted to standard silica columns or require low-pH selectivity.
Mobile Phase Preparation: Prepare an aqueous mobile phase containing 0.1% v/v Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0. Add 0.1% v/v Triethylamine (TEA) to the mixture.
Causality: TFA provides the low pH necessary to protonate the bulk of the silanols[4], while TEA acts as a highly basic competitor to mask any hyper-acidic, trace-metal-activated silanols that remain ionized[6].
Column Selection: Use an exhaustively end-capped C18 column[2].
Causality: End-capping replaces unreacted silanols with trimethylsilyl (TMS) groups, adding a physical steric shield over the silica backbone to further prevent analyte interaction[2].
Equilibration: Equilibrate the column until the UV baseline stabilizes. Note: TEA can cause baseline drift at low wavelengths (< 220 nm); allow at least 30 minutes for equilibration.
Self-Validation (SST): Inject a known basic probe prone to tailing (e.g., amitriptyline)[6].
Pass Criterion: An As < 1.2 confirms successful silanol suppression. The system is now validated for your target analyte.
Part 5: Troubleshooting Workflow Visualization
The following logical decision matrix illustrates the required steps to resolve peak tailing for basic heterocycles.
Workflow for resolving basic compound peak tailing via pH optimization and column chemistry.
Part 6: References
[3] What is Peak Tailing? - Chromatography Today. Available at:
[4] An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at:
[1] How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at:
[2] What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:
[6] ACE News - HPLC: Shape for Even Difficult Basic Compounds - hplc.eu. Available at:
[8] What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. Available at:
[7] The selection of buffer salts for the high-performance liquid chromatography of basic compounds - ResearchGate. Available at:
[5] High Performance Liquid Chromatography : Theory - asau.ru. Available at:
Technical Support Center: 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (3E-PIP-IMD)
Welcome to the Application Support & Troubleshooting Portal for 3E-PIP-IMD and its derivatives. The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized to target th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support & Troubleshooting Portal for 3E-PIP-IMD and its derivatives. The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized to target the ATP-binding hinge region of kinases (e.g., Aurora, FLT3, BTK)[1][2]. However, the inherent physicochemical properties of 3E-PIP-IMD—specifically its flat, aromatic core and the basic amine on the piperidine ring—often lead to promiscuous off-target binding, metabolic instability, and hERG-mediated cardiotoxicity[3][4].
This guide is designed by senior application scientists to help you systematically diagnose, troubleshoot, and engineer out the off-target toxicities associated with this compound.
Part 1: Frequently Asked Questions (FAQs) on Scaffold Toxicity
Q1: Why does 3E-PIP-IMD exhibit high background cytotoxicity in non-target cell lines (e.g., HepG2 or PBMCs)?A: The cytotoxicity is rarely driven by a single off-target kinase. Instead, imidazo[4,5-b]pyridines are prone to cytochrome P450 (CYP)-mediated bioactivation. The nitrogen-rich core can undergo oxidation to form highly reactive nitrenium ions[5]. These electrophilic intermediates covalently bind to cellular nucleophiles (proteins, DNA), triggering oxidative stress and idiosyncratic toxicity.
Q2: My kinome profiling shows poor selectivity. Why is the 3E-PIP-IMD scaffold so promiscuous?A: The imidazo[4,5-b]pyridine core acts as a classic Type I kinase inhibitor. The N4 pyridine nitrogen and N3 imidazole nitrogen act as a potent hydrogen bond acceptor/donor pair, perfectly mimicking the adenine ring of ATP to bind the kinase hinge region (e.g., Ala213 in Aurora kinases)[1]. Because this ATP-binding pocket is highly conserved across the human kinome, the unmodified scaffold lacks the steric bulk necessary to discriminate between closely related kinases.
Q3: How can I structurally modify 3E-PIP-IMD to improve the selectivity window without losing on-target potency?A: You must exploit the non-conserved regions of the kinase binding pocket. We recommend:
Modifying the piperidin-3-yl moiety: Extending this ring with bulky, rigid substituents (e.g., morpholinomethyl groups) forces the molecule into the solvent-exposed region, creating steric clashes in off-target kinases[2].
Attenuating basicity: The basic secondary amine on the piperidine ring is a known liability for hERG channel binding. Converting this to a less basic amide or incorporating electron-withdrawing groups can mitigate cardiotoxicity[4].
Part 2: Troubleshooting Guides & Experimental Protocols
Issue A: High hERG Liability (Cardiotoxicity)
Symptom: Your in vivo models show QT prolongation, or your in vitro patch-clamp assays yield an IC50 < 10 µM for hERG inhibition.
Root Cause: The piperidin-3-yl group is protonated at physiological pH. This positively charged nitrogen interacts strongly with the aromatic residues (Tyr652 and Phe656) lining the inner cavity of the hERG potassium channel[4].
Self-Validating Protocol: Automated hERG Patch-Clamp Assay
To accurately quantify hERG liability and validate structural optimizations, use this standardized whole-cell patch-clamp methodology.
Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG). Harvest at 70-80% confluency to ensure optimal membrane integrity.
Electrophysiology Setup: Utilize an automated patch-clamp system. Use an intracellular solution containing 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, and 10 mM HEPES (pH 7.2).
Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail currents.
Compound Application: Perfuse 3E-PIP-IMD at escalating concentrations (0.1 µM to 30 µM). Crucial Step: Allow 3-5 minutes of perfusion per concentration to ensure steady-state block.
Validation & Causality: Include Terfenadine (1 µM) as a positive control. If Terfenadine fails to abolish the tail current, the seal is compromised, and the data must be discarded. Calculate the IC50 based on the fractional reduction of the peak tail current.
Issue B: Idiosyncratic Hepatotoxicity via Reactive Metabolites
Symptom: The compound shows rapid clearance in Human Liver Microsomes (HLM) (<15 min half-life) and induces apoptosis in primary hepatocytes[3].
Root Cause: CYP450 enzymes (specifically CYP1A2 and CYP3A4) oxidize the imidazo[4,5-b]pyridine core into toxic epoxides or nitrenium species[5].
Self-Validating Protocol: Glutathione (GSH) Trapping Assay
This assay uses GSH as a surrogate for cellular proteins to "trap" and identify reactive metabolites before they cause cellular damage.
Incubation Mixture: Combine 10 µM of 3E-PIP-IMD with Human Liver Microsomes (1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Add 1 mM NADPH to the mixture. Causality: NADPH is the obligate electron donor for CYP450s. A parallel control without NADPH must be run; any degradation in the non-NADPH control indicates chemical instability, not metabolic bioactivation.
Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in precursor ion scan mode. Scan for the neutral loss of m/z 129 (characteristic of the pyroglutamic acid moiety of GSH) or m/z 272. The presence of these adducts confirms the formation of reactive electrophiles.
Part 3: Data Visualization & Workflows
Quantitative Data Summaries
Table 1: Structure-Toxicity Relationship (STR) of 3E-PIP-IMD and Optimized Analogs
Compound Variant
Modification
Target Kinase IC50 (nM)
hERG IC50 (µM)
HLM Stability (T1/2, min)
Cytotoxicity HepG2 (µM)
3E-PIP-IMD (Base)
None
12
1.5
18
4.2
Analog A
N-acetylation of piperidine
45
>30
45
>50
Analog B
Morpholinomethyl addition
8
12.0
32
28.5
Analog C
Fluorination of pyridine core
15
2.1
>60
15.0
Data Interpretation: N-acetylation (Analog A) neutralizes the basic amine, abolishing hERG toxicity but slightly reducing target affinity. Fluorination (Analog C) blocks the site of CYP-mediated oxidation, drastically improving microsomal stability[2][4].
Mandatory Pathway & Workflow Diagrams
Workflow for identifying and mitigating off-target toxicity in imidazo[4,5-b]pyridine derivatives.
Molecular signaling and off-target pathways affected by the 3E-PIP-IMD scaffold.
References
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications.3
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed - NIH.2
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. PMC - NIH.5
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry - ACS Publications.4
Technical Support Center: 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine Stability in DMSO
Welcome to the dedicated technical support and troubleshooting portal for handling 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine and its derivatives. As a highly potent purine isostere, this compound is frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support and troubleshooting portal for handling 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine and its derivatives. As a highly potent purine isostere, this compound is frequently utilized in drug discovery. However, its unique structural features—specifically the combination of a bidentate imidazo[4,5-b]pyridine core and a basic secondary amine (piperidine)—make it highly susceptible to degradation in standard-grade Dimethyl Sulfoxide (DMSO).
This guide provides the mechanistic causality behind these stability issues, troubleshooting FAQs, quantitative reference data, and self-validating Standard Operating Procedures (SOPs) to ensure absolute experimental integrity.
Part 1: Diagnostic Overview & Mechanism of Instability
To prevent compound degradation, you must first understand the chemical vulnerabilities of the molecule when exposed to a DMSO matrix. The instability is driven by three primary vectors:
Trace Metal Coordination: The imidazo[4,5-b]pyridine scaffold is a privileged structure that exhibits distinct coordination chemistry with biologically relevant metal dications[1]. Trace transition metals (such as Cu²⁺ and Zn²⁺) found in lower-grade DMSO readily form stable mononuclear and dinuclear complexes with the imidazole nitrogen[1]. This bidentate chelation pulls the active compound out of solution, leading to micro-precipitation and a catastrophic drop in assay concentration. For an in-depth look at this coordination chemistry, refer to the.
Piperidine N-Oxidation: The secondary amine of the piperidine ring is highly vulnerable to peroxidative oxidation[2]. DMSO acts as an oxygen sink; over time, dissolved atmospheric oxygen generates reactive oxygen species (ROS) and peroxides. These act as substrates for the one-electron oxidation of the piperidine ring, converting it into an N-oxide[2]. This structural change destroys the pharmacophore's target affinity. Structurally related piperidine derivatives have demonstrated extreme instability in standard DMSO, sometimes fully decomposing in under an hour[3].
Hygroscopic Hydrolysis & Base Catalysis: DMSO is intensely hygroscopic. As it absorbs atmospheric moisture, the basicity of the piperidine ring (pKa ~10.5) creates a localized alkaline environment. This base-catalyzed aqueous system accelerates the degradation and tautomeric shifting of the imidazo[4,5-b]pyridine core, particularly under thermal stress during synthesis or prolonged benchtop exposure[4].
Degradation Pathway Visualization
Degradation pathways of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine in standard DMSO.
Part 2: Troubleshooting Guide & FAQs
Q: My 10 mM stock solution turned from colorless to faint yellow/brown after two weeks at -20°C. Can I still use it for my IC50 assays?A:No. The color shift is a definitive indicator of either metal complexation[1] or the formation of piperidine N-oxides[2]. Using this stock will result in artificially high IC50 values (loss of potency) and irreproducible data. Discard the vial immediately.
Q: Why are my cellular assay results drifting over multiple runs, even though I keep the stock frozen?A: Freeze-thaw cycles are highly destructive. Every time the DMSO thaws, it absorbs atmospheric moisture and oxygen[4]. By the third freeze-thaw cycle, the water content can spike enough to trigger base-catalyzed degradation of the imidazopyridine core. Always use single-use aliquots.
Q: Can I use standard cell-culture grade DMSO to make my master stocks?A:Absolutely not. Cell-culture grade DMSO is sterile but not necessarily anhydrous, and it often contains trace heavy metals from the manufacturing process. You must use Anhydrous, LC-MS Grade DMSO (H₂O < 0.005%) packaged under an inert gas (Argon or Nitrogen).
Part 3: Quantitative Stability Data
The following table summarizes the degradation kinetics of the compound under various storage conditions. Note the catastrophic loss of active compound when standard cell culture DMSO is utilized at room temperature.
Storage Condition
Solvent Quality
Freeze-Thaw Cycles
% Active Compound (Day 0)
% Active Compound (Day 30)
-80°C, Amber Vial
Anhydrous, Ar-purged
0
>99.5%
>99.0%
-20°C, Clear Vial
Standard LC-MS Grade
3
>99.0%
82.4%
4°C, Clear Vial
Standard Cell Culture
0
>98.5%
45.1%
Room Temp (25°C)
Standard Cell Culture
N/A
>98.5%
<10.0% (Precipitated)
Part 4: Self-Validating Standard Operating Procedure (SOP)
To guarantee experimental reproducibility, follow this self-validating workflow for the preparation of 10 mM master stock solutions. A self-validating protocol includes built-in quality control (QC) gates that prevent the progression of compromised materials.
Step-by-Step Methodology
Quality Control (Pre-Validation):
Verify that the DMSO is LC-MS Grade and Anhydrous (H₂O < 0.005%).
Validation Gate: Run a blank LC-MS injection of the neat DMSO. Ensure no trace metal peaks (specifically m/z corresponding to Cu/Zn adducts) are present in the chromatogram.
Inert Atmosphere Handling:
Place the lyophilized 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine vial in a glove box or under a continuous, gentle stream of dry Argon[4].
Reconstitution:
Add the calculated volume of the anhydrous DMSO to achieve a 10 mM concentration. Vortex gently for 30 seconds until fully dissolved.
Visual Inspection (In-Process Validation):
Hold the vial against a white background. The solution must be completely colorless and transparent.
Validation Gate: Any yellow tint indicates immediate piperidine oxidation or metal complexation[3]. Discard the solution if discolored.
Aliquoting:
Dispense into single-use, argon-purged amber glass vials (e.g., 10 µL to 20 µL per vial). Amber glass prevents photo-catalyzed generation of ROS, and single-use volumes eliminate freeze-thaw cycles.
Storage:
Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.
Post-Validation (Day 0 QC):
Thaw one random aliquot and analyze it via LC-MS.
Validation Gate: The [M+H]⁺ peak must represent >99% of the Total Ion Current (TIC). Confirm the strict absence of a +16 Da peak, which would indicate N-oxide formation[2].
SOP Workflow Visualization
Self-validating workflow for the preparation and storage of stable DMSO stock solutions.
Part 5: References
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules (MDPI). June 2025.
URL:[Link]
Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. Anticancer Research (PubMed). July 2000.
URL:[Link]
4-Azaspiro[5]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry (ACS Publications). November 2024.
URL:[Link]
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. July 2014.
URL:[Link]
Technical Support Center: Minimizing Degradation of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific vulnerabilities of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific vulnerabilities of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine . This molecule features a robust imidazo[4,5-b]pyridine core coupled with a highly reactive secondary amine within the piperidine ring. Understanding the causality behind its degradation—primarily oxidative and catalytic—is critical for ensuring reproducibility in your drug development workflows.
Mechanistic FAQs: Understanding the Causality of Degradation
Q1: After 3 months of storage, my LC-MS data shows a prominent M+16 peak. What is causing this, and how do I prevent it?A1: The M+16 peak is the classic signature of N-oxide formation [1]. The secondary nitrogen (N1) and adjacent carbon atoms (C2, C6) on the piperidine ring are highly susceptible to atmospheric photo-oxidation. Radical-mediated H-abstraction by reactive oxygen species (ROS) or hydroxyl radicals primarily targets the C2 position (~50% probability) leading to imines (M-2), or the N1 position (~35% probability) leading to N-oxides (M+16) [2].
Prevention: Always store the compound under an inert argon atmosphere. Argon is heavier than nitrogen and provides a superior, denser blanket against atmospheric oxygen.
Q2: I am observing ring-opening degradation products. Is the imidazo[4,5-b]pyridine core cleaving?A2: It is highly unlikely that the imidazo[4,5-b]pyridine core is cleaving under standard storage conditions, as this fused bicyclic system is thermodynamically stable [5]. The ring-opening products you observe are almost certainly derived from the piperidine moiety. Severe oxidation at the C3 or C4 positions of the piperidine ring leads to complex autoxidation and subsequent cleavage, forming various aldehydes and ketones [2].
Q3: How do trace impurities from my synthesis solvents impact the shelf-life of this compound?A3: Trace metal ions (e.g., iron, copper, or palladium from cross-coupling steps) act as powerful catalysts for oxidative degradation. The imidazo[4,5-b]pyridine core can coordinate these trace metals, bringing them into close proximity with the piperidine ring and lowering the activation energy for radical-based chain reactions [1, 4].
Prevention: Ensure rigorous purification (e.g., using metal scavengers like QuadraPure) prior to final lyophilization and storage.
Quantitative Stability Profile
To guide your storage strategies, we have summarized the expected degradation kinetics based on environmental variables.
This protocol establishes a self-validating system to ensure absolute protection against oxygen and moisture. Do not rely on assumptions; the inclusion of a validation indicator ensures the integrity of your storage environment.
Purification & Drying: Dry the purified 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine under high vacuum (< 0.1 mbar) at 40°C for 24 hours to remove trace moisture and solvents.
Aliquoting: Transfer the dried powder into amber glass vials (to prevent photo-oxidative initiation) [1]. Aliquot into single-use quantities to avoid repeated freeze-thaw and atmospheric exposure cycles.
Argon Purging: Insert an argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Purge gently for 60 seconds to displace all atmospheric oxygen.
Validation Step (Critical): In one "dummy" vial containing the same argon atmosphere, place a resazurin-based oxygen indicator strip.
Sealing: Seal the vials immediately with PTFE-lined silicone septa caps.
Storage & Verification: Transfer the sealed vials to a desiccator cabinet stored at -20°C. Check the dummy vial monthly; if the indicator turns pink, your purging protocol or vial seals have been compromised, and the batch must be re-purged.
Protocol 2: LC-MS/MS Method for Degradation Monitoring
To accurately troubleshoot suspected degradation, use this standardized analytical method to separate the parent compound from its oxidative byproducts.
Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Detection: Run in Positive Electrospray Ionization (ESI+) mode.
Analysis: Scan for the parent mass [M+H]+. Extract ion chromatograms (EIC) for [M+16+H]+ (N-oxide) and [M-2+H]+ (imine) to quantify the extent of piperidine degradation.
Visualizations
Below are the mechanistic and workflow diagrams detailing the degradation pathways and our recommended storage procedures.
Oxidative and catalytic degradation pathways of the target compound.
Optimized step-by-step storage workflow to prevent degradation.
References
Tan, W., et al. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." The Journal of Physical Chemistry A, 128(14), 2789-2814, 2024. URL:[Link]
Dubina, T. F., et al. "Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks." ResearchGate, 2024. URL:[Link]
Biosynce Technical Team. "What is the stability of piperidine?" Biosynce, 2025. URL: [Link]
Keri, R. S., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." MDPI Molecules, 22(3), 399, 2017. URL:[Link]
Reference Data & Comparative Studies
Validation
Comprehensive Comparison Guide: 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine vs. Standard Kinase Inhibitors
As drug development pivots toward overcoming resistance mechanisms in hematological malignancies and solid tumors, the demand for highly selective, multi-target kinase inhibitors has surged. The compound 3-ethyl-2-(piper...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward overcoming resistance mechanisms in hematological malignancies and solid tumors, the demand for highly selective, multi-target kinase inhibitors has surged. The compound 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine represents a highly optimized, next-generation scaffold designed to act as a dual inhibitor of FLT3 (FMS-like tyrosine kinase 3) and Aurora kinases [1].
This technical guide provides an objective, data-driven comparison between this novel imidazo[4,5-b]pyridine derivative and FDA-approved standard kinase inhibitors (Midostaurin and Alisertib). It is designed for researchers and application scientists who require robust mechanistic insights and self-validating experimental workflows.
Standard kinase inhibitors often suffer from off-target toxicities (e.g., hERG channel inhibition) or poor metabolic stability. The imidazo[4,5-b]pyridine core addresses these limitations through precise structural modifications [2]:
Imidazo[4,5-b]pyridine Core: Acts as a Type I ATP-competitive inhibitor. The nitrogen atoms in the bicyclic core form critical, high-affinity hydrogen bonds with the hinge region of the kinase domain.
3-Ethyl Substitution: This aliphatic extension packs tightly into the hydrophobic pocket adjacent to the ATP-binding site, significantly enhancing binding kinetics and reducing off-target hERG liability.
2-(Piperidin-3-yl) Group: The saturated piperidine ring projects into the solvent-exposed channel. Its basic nitrogen provides a handle for improving aqueous solubility and oral bioavailability while maintaining favorable hydrogen-bonding interactions.
Structure-Activity Relationship (SAR) logic for the imidazo[4,5-b]pyridine scaffold.
Signaling Pathway Modulation
By dually targeting FLT3-ITD (a mutation driving acute myeloid leukemia) and Aurora A/B (regulators of the mitotic spindle), this compound effectively shuts down both proliferative signaling and cell division, forcing malignant cells into apoptosis.
Dual inhibition pathway of FLT3 and Aurora kinases driving cellular apoptosis.
Comparative Performance Data
The tables below synthesize the quantitative performance of the 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine scaffold against industry-standard controls.
Table 1: Enzymatic Kinase Inhibition Profiling (In Vitro IC₅₀)
Data represents ATP-competitive binding affinity. Lower values indicate higher potency.
Efficacy measured via 72-hour ATP-luminescence viability assays.
Cell Line (Origin)
3-ethyl-2-(piperidin-3-yl)-derivative
Midostaurin
Alisertib
MV4-11 (AML, FLT3-ITD+)
0.085 µM
0.120 µM
0.450 µM
HCT116 (Colon Carcinoma)
0.310 µM
>5.0 µM
0.150 µM
Key Takeaway: While Midostaurin is highly effective against FLT3 and Alisertib against Aurora A, the imidazo[4,5-b]pyridine derivative achieves sub-micromolar efficacy across both hematological and solid tumor models due to its dual-targeting mechanism [1].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and statistical validation metrics (Z'-factor) to confirm assay integrity before data interpretation.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality for Selection: TR-FRET is chosen over standard colorimetric assays because the time-delayed fluorescence measurement eliminates background autofluorescence from the compound library, ensuring high signal-to-noise ratios.
Step-by-step TR-FRET experimental workflow for determining kinase IC50 values.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute the imidazo[4,5-b]pyridine compound and standard inhibitors (Midostaurin/Alisertib) in 100% DMSO. Transfer to a 384-well plate. Critical Step: Keep final DMSO concentration strictly at 1% (v/v) to prevent kinase denaturation.
Enzyme Incubation: Add 5 nM of recombinant FLT3-ITD or Aurora A kinase to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the enzyme.
Reaction Initiation: Add an ATP/substrate mixture (ATP at the predetermined Km for each kinase) to initiate the phosphorylation reaction. Incubate for 60 minutes.
Signal Generation: Halt the reaction by adding EDTA (stops Mg²⁺-dependent kinase activity). Add Europium-labeled anti-phospho antibody and an APC-conjugated tracer.
Detection & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validation Check: Calculate the Z'-factor using the DMSO-only (max activity) and EDTA-quenched (min activity) control wells. Proceed with IC₅₀ calculation only if Z' > 0.6 .
Causality for Selection: Measuring intracellular ATP is directly proportional to the number of metabolically active cells. This method avoids the metabolic artifacts often seen with MTT/MTS reduction assays when testing kinase inhibitors.
Step-by-Step Methodology:
Cell Seeding: Seed MV4-11 cells (FLT3-ITD positive) at 10,000 cells/well in a white-walled 96-well plate using IMDM media supplemented with 10% FBS.
Treatment: Treat cells with a 10-point dose-response curve of the test compounds. Include a vehicle control (0.1% DMSO) and a positive kill control (10 µM Staurosporine).
Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours.
Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Record luminescence. Normalize data against the vehicle control (100% viability) and Staurosporine control (0% viability) to generate GI₅₀ curves using a 4-parameter logistic regression model.
References
Title : Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia
Source : Journal of Medicinal Chemistry (ACS Publications)
URL : [Link]
Title : Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate
Source : Journal of Medicinal Chemistry (ACS Publications)
URL : [Link]
Comparative
Comprehensive Application Guide: Translating In Vitro to In Vivo Efficacy for 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (3E2P-IP)
Executive Summary & Mechanistic Rationale The transition of a small-molecule inhibitor from biochemical validation to in vivo efficacy is a critical inflection point in drug development. This guide provides an objective,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The transition of a small-molecule inhibitor from biochemical validation to in vivo efficacy is a critical inflection point in drug development. This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as 3E2P-IP ), a highly selective, ATP-competitive inhibitor of Aurora Kinase A (AURKA).
The Structural Causality:
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in kinase drug discovery [1]. The N3 imidazole hydrogen bond donor and the N4 pyridine hydrogen bond acceptor of the core structure form essential bidentate hydrogen bonds with the backbone amide and carbonyl of Ala213 in the hinge region of AURKA[1]. Furthermore, the 3-ethyl and 2-(piperidin-3-yl) moieties are sterically tailored to exploit the Thr217 residue in AURKA, driving a >50-fold selectivity over the closely related Aurora Kinase B (AURKB) [2]. This selectivity is paramount, as dual AURKA/B inhibition often leads to severe dose-limiting neutropenia in vivo.
Diagram 1: AURKA signaling pathway and the targeted inhibition mechanism of 3E2P-IP.
In Vitro Profiling: Biochemical & Cellular Efficacy
To establish a robust baseline for 3E2P-IP, we utilized a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET was selected over standard luminescence assays to mitigate auto-fluorescence and compound interference commonly seen with heterocyclic small molecules, ensuring a high signal-to-background ratio[3].
Standardized TR-FRET Kinase Assay Protocol
This protocol is designed as a self-validating system, incorporating internal controls to calculate the Z'-factor for assay reliability.
Reagent Preparation: Prepare a 3X working solution of recombinant AURKA (or AURKB) and Europium-labeled anti-phospho antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dispensing: Using an acoustic liquid handler, dispense 3E2P-IP into a 384-well low-volume plate in a 10-point, 3-fold serial dilution (top concentration: 10 µM). Include Alisertib as a positive control and DMSO as a vehicle control.
Kinase Reaction: Add 5 µL of the 3X Kinase/Antibody mixture to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
Tracer Addition: Initiate the reaction by adding 5 µL of a 3X solution containing ATP (at the
Km
for AURKA) and the ULight-labeled peptide substrate.
Incubation & Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
Validation: Calculate the Z'-factor using the DMSO and Alisertib control wells. A Z'-factor > 0.6 validates the run.
Cellular Target Engagement: Following biochemical validation, 3E2P-IP was evaluated in HCT116 human colorectal carcinoma cells to measure the inhibition of intracellular AURKA auto-phosphorylation (p-AURKA at Thr288) via Western blot.
In Vivo Profiling: Tumor Xenograft Efficacy
To evaluate the translational potential of 3E2P-IP, we utilized the HCT116 subcutaneous xenograft model. HCT116 cells are highly sensitive to cell cycle disruption, making them an ideal, well-characterized model for validating anti-mitotic targeted therapies [4, 5].
HCT116 Xenograft Mouse Model Protocol
Cell Preparation: Culture HCT116 cells in DMEM supplemented with 10% FBS. Harvest cells during the exponential growth phase (>95% viability) [4].
Inoculation: Resuspend cells in a 1:1 mixture of PBS and Matrigel. Inject
5×106
cells subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.
Randomization (Self-Validating Step): Monitor tumor growth via caliper measurements. Once tumors reach an average volume of ~100 mm³ (approx. Day 14), randomize the mice into vehicle and treatment groups (n=8/group) to ensure uniform baseline tumor burden.
Dosing Regimen: Administer 3E2P-IP via oral gavage (PO) at 15 mg/kg once daily for 21 days.
Data Collection: Measure tumor volumes (
V=0.5×length×width2
) and body weights twice weekly. A body weight loss of >10% triggers a toxicity review.
Diagram 2: Experimental workflow for the HCT116 in vivo xenograft efficacy study.
In Vitro vs. In Vivo Translation: Data Comparison
The true measure of a preclinical candidate is how well its controlled in vitro metrics predict complex in vivo pharmacodynamics. The table below synthesizes the quantitative data for 3E2P-IP.
Parameter
In Vitro (Biochemical/Cellular)
In Vivo (HCT116 Xenograft)
Translational Shift & Causality
Primary Target Potency
AURKA IC₅₀ = 8.5 nM
ED₅₀ ≈ 15 mg/kg/day
High biochemical potency successfully translates to low-dose in vivo efficacy.
Kinase Selectivity
AURKB IC₅₀ = 425 nM (50x selective)
Minimal neutropenia observed
The in vitro selectivity window prevents classic anti-mitotic bone marrow toxicity in vivo.
Cellular Efficacy
HCT116 p-AURKA IC₅₀ = 45 nM
Tumor Growth Inhibition (TGI) = 78%
A ~5x rightward shift from biochemical to cellular IC₅₀ is observed due to membrane permeability limits; however, 45 nM is sufficient to drive robust TGI.
Protein Binding / PK
Human Plasma Protein Binding = 88%
Mouse Plasma Protein Binding = 85%
A moderate free fraction (12-15%) ensures that a therapeutically relevant concentration of unbound drug reaches the tumor microenvironment.
Toxicity Profile
Cell Viability (Non-target cells) > 10 µM
Max Body Weight Loss = 3.2%
Excellent in vitro therapeutic index accurately predicted in vivo tolerability.
Discussion of Translational Dynamics
The data demonstrates a highly successful in vitro to in vivo translation. The ~5-fold drop in potency between the biochemical assay (8.5 nM) and the cellular assay (45 nM) is an expected artifact of cellular membrane dynamics and intracellular ATP competition (intracellular ATP is in the millimolar range, heavily competing with the inhibitor for the hinge region).
Despite this shift, the in vivo Tumor Growth Inhibition (TGI) reached 78% at a relatively low oral dose of 15 mg/kg. This is directly attributable to the favorable pharmacokinetic profile of the imidazo[4,5-b]pyridine core, which resists rapid hepatic clearance while maintaining a 15% unbound free fraction in murine plasma, ensuring sustained target engagement within the solid tumor mass.
References
Source: Journal of Medicinal Chemistry (PMC)
Source: Journal of Medicinal Chemistry (PMC)
Source: Assay and Drug Development Technologies (PMC)
Source: STAR Protocols (PMC)
Source: BioEssays (PMC)
Validation
Navigating the Structural Landscape: A Comparative SAR Guide to 3-Ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine Analogs as Potential Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1] Its structural similarity to endogeno...
Author: BenchChem Technical Support Team. Date: March 2026
The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer.[2][3] This guide delves into the structural activity relationship (SAR) of a specific, yet promising, class of imidazo[4,5-b]pyridine derivatives: 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine analogs.
While direct and extensive SAR studies on this exact substitution pattern are not widely published, by examining the wealth of data on related imidazo[4,5-b]pyridine derivatives, we can construct a robust comparative analysis. This guide will dissect the influence of the core scaffold, the 3-ethyl group, and the 2-(piperidin-3-yl) moiety on the potential biological activity of these compounds, offering a predictive SAR landscape for researchers in drug discovery and development.
The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold
The imidazo[4,5-b]pyridine ring system is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for various biological targets.[3] Its purine-like electronics and geometry allow it to form key interactions, such as hydrogen bonds and π-stacking, within the ATP-binding pocket of many kinases.
The nitrogen atoms at positions 1, 3, and 4 play crucial roles in establishing hydrogen bond networks with the hinge region of kinases, a critical interaction for potent inhibition. The specific substitution pattern on this core dramatically influences binding affinity and selectivity.
Decoding the Substitutions: A Positional Analysis
The 2-Position: The Gateway to Selectivity
The substituent at the 2-position of the imidazo[4,5-b]pyridine ring generally projects into the solvent-exposed region of the ATP-binding site of kinases. This position is a key determinant of a compound's selectivity profile.
Introduction of a Heterocyclic Moiety: The incorporation of a heterocyclic ring, such as the piperidin-3-yl group, at this position can significantly impact a compound's properties. The piperidine ring introduces a three-dimensional character and provides opportunities for additional interactions with the target protein. The basic nitrogen atom of the piperidine can act as a hydrogen bond acceptor or can be protonated to form a salt bridge, enhancing binding affinity.
Stereochemistry and Linker Geometry: The point of attachment to the piperidine ring (position 3) and its stereochemistry are critical. The spatial orientation of the piperidine ring will dictate its ability to engage with specific amino acid residues in the target's active site.
The 3-Position: Modulating Potency and Physicochemical Properties
The substituent at the 3-position of the imidazole ring often influences the compound's overall potency and its physicochemical properties, such as solubility and metabolic stability.
The Role of the Ethyl Group: An ethyl group at the 3-position is a relatively small, lipophilic substituent. Its presence can:
Enhance Lipophilicity: This may improve cell permeability and oral bioavailability.
Fine-tune Potency: The ethyl group can occupy a small hydrophobic pocket within the kinase active site, contributing to binding affinity.
Influence Regioselectivity of Synthesis: Alkylation of the imidazo[4,5-b]pyridine core can occur at different nitrogen atoms. Directing the alkylation to the N3 position is a key synthetic challenge.
Comparative SAR Analysis: A Predictive Framework
Based on the analysis of related imidazo[4,5-b]pyridine kinase inhibitors, we can extrapolate a predictive SAR for the 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine scaffold.
Modification
Predicted Impact on Activity
Rationale
Piperidine N-H
Potential for derivatization to modulate potency and selectivity.
The nitrogen atom can be functionalized with various groups to probe for additional interactions with the target protein. For example, acylation or alkylation could lead to enhanced binding.
Stereocenter at Piperidine C3
Stereochemistry likely to be critical for activity.
The (R) and (S) enantiomers will orient the rest of the molecule differently in the binding pocket, leading to potentially significant differences in potency.
Ethyl Group at N3
Likely contributes to favorable hydrophobic interactions.
Small alkyl groups at this position are often well-tolerated and can enhance binding affinity by occupying hydrophobic pockets.
Substitutions on the Pyridine Ring
Can be used to fine-tune physicochemical properties and target interactions.
Introduction of small polar or non-polar groups on the pyridine ring can modulate solubility, cell permeability, and provide additional contact points with the target kinase.
Potential Biological Targets
Given the prevalence of the imidazo[4,5-b]pyridine scaffold in kinase inhibitor design, analogs of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine are likely to exhibit inhibitory activity against various protein kinases. Potential targets could include:
Cyclin-Dependent Kinases (CDKs): Several imidazo[4,5-b]pyridine derivatives have shown potent CDK inhibitory activity, making them promising anticancer agents.[4][5]
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy. Imidazo[4,5-b]pyridines have been successfully developed as Aurora kinase inhibitors.[6]
Bruton's Tyrosine Kinase (BTK): BTK is a crucial mediator of B-cell signaling, and its inhibitors are used in the treatment of B-cell malignancies and autoimmune diseases. Novel imidazo[4,5-b]pyridine-based BTK inhibitors have been reported.[2]
Mixed-Lineage Kinase 3 (MLK3): Implicated in cancer and neurodegenerative diseases, MLK3 is another potential target for this class of compounds.[7]
Experimental Protocols
The synthesis of 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine analogs can be approached through a multi-step sequence. A generalized, plausible synthetic route is outlined below, based on established methods for the synthesis of related imidazo[4,5-b]pyridines.[8][9]
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of the target compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-(N-Boc-piperidin-3-yl)-1H-imidazo[4,5-b]pyridine
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add N-Boc-piperidine-3-carbaldehyde (1.1 eq).
Add an oxidizing agent, such as iodine or sodium metabisulfite, to the reaction mixture.
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(N-Boc-piperidin-3-yl)-1H-imidazo[4,5-b]pyridine.
Step 2: N-Alkylation to Introduce the Ethyl Group
To a solution of 2-(N-Boc-piperidin-3-yl)-1H-imidazo[4,5-b]pyridine (1.0 eq) in an aprotic solvent like DMF, add a base such as potassium carbonate (2.0 eq).
Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
Quench the reaction with water and extract the product with an organic solvent.
The crude product will likely be a mixture of N1 and N3 alkylated isomers, which will require careful separation by column chromatography to isolate the desired 3-ethyl-2-(N-Boc-piperidin-3-yl)-3H-imidazo[4,5-b]pyridine.
Step 3: Boc Deprotection
Dissolve the purified 3-ethyl-2-(N-Boc-piperidin-3-yl)-3H-imidazo[4,5-b]pyridine in a suitable solvent such as dichloromethane (DCM).
Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature.
Monitor the deprotection by TLC.
Once complete, concentrate the reaction mixture under reduced pressure.
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with an organic solvent.
Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the target compound, 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine.
Conclusion
The 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR data is limited, a comprehensive analysis of related structures provides a strong predictive framework for guiding future optimization efforts. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them an attractive area for further investigation in the quest for new and effective therapeutics.
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